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  • Product: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
  • CAS: 1864053-74-6

Core Science & Biosynthesis

Foundational

mechanism of action of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

An In-Depth Technical Guide to the Pharmacological Scaffold: 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride Executive Summary In contemporary preclinical drug discovery, the identification and optimization of versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Scaffold: 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Executive Summary

In contemporary preclinical drug discovery, the identification and optimization of versatile pharmacophores are critical for developing targeted therapeutics. 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) serves as a highly functionalized building block and tool compound[1]. While not deployed as a standalone approved therapeutic, its structural motif—a basic piperidine ring coupled with a flexible, metabolically distinct thioether linkage—forms the core of numerous neuroactive and immunomodulatory agents.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic potential of this scaffold. By analyzing its structural pharmacology, we can extrapolate its primary mechanisms of action (MOA) in the context of Monoamine Oxidase (MAO) inhibition and aminergic G-Protein Coupled Receptor (GPCR) modulation[2]. Furthermore, this guide provides field-proven, self-validating experimental protocols to empirically evaluate these mechanisms in a laboratory setting.

Structural Pharmacology & Molecular Dynamics

The rational design of piperidine derivatives relies on understanding the specific physicochemical contributions of each functional group. The molecule 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is characterized by three distinct domains:

  • The Piperidine Ring (The Pharmacophore Core): Piperidine is a nonaromatic, six-membered heterocyclic nucleus[2]. At physiological pH (7.4), the secondary amine is predominantly protonated. This positive charge is the primary driver for electrostatic interactions with highly conserved Aspartate residues within the transmembrane domains of aminergic GPCRs (e.g., Asp114 in the Histamine H3 receptor) or the active site gorges of MAO enzymes[3].

  • The Thioether Linkage (-S-): The ethylsulfanyl moiety introduces a sulfur atom that significantly alters the molecule's spatial and electronic profile compared to an ether (-O-) equivalent. Thioethers are generally more lipophilic and provide a unique dihedral angle flexibility, allowing the molecule to adopt favorable conformations within deep binding pockets. Furthermore, thioether substitutions are often utilized to improve resistance to specific proteolytic or hydrolytic cleavages while maintaining target affinity[4].

  • The Hydrochloride Salt: The formulation as an HCl salt is a deliberate chemical choice to maximize aqueous solubility. This ensures that the compound does not precipitate in standard physiological buffers (like HEPES or Tris-HCl) during in vitro screening, thereby preventing false-negative readouts caused by poor bioavailability.

Core Mechanisms of Action

Based on the structural homology of the piperidine-thioether scaffold, the compound exhibits two primary mechanistic pathways relevant to neuropharmacology.

Pathway A: Monoamine Oxidase (MAO) Inhibition

Piperidine derivatives are well-established as potent, often reversible inhibitors of Monoamine Oxidase enzymes (MAO-A and MAO-B), which are responsible for the oxidative deamination of neurotransmitters like dopamine and serotonin[2]. The piperidine nucleus anchors the molecule near the FAD (flavin adenine dinucleotide) cofactor in the enzyme's active site. The ethylsulfanyl tail extends into the hydrophobic substrate cavity, sterically occluding endogenous monoamines from entering the catalytic site. This competitive inhibition prevents the breakdown of neurotransmitters, elevating their synaptic concentrations[3].

Pathway B: Aminergic GPCR Antagonism

The structural arrangement of a basic amine separated by an alkyl/thioalkyl spacer from a lipophilic terminus is the classical pharmacophore for Histamine H3 receptor antagonists. The protonated piperidine nitrogen forms a critical salt bridge with Asp114 in transmembrane helix 3 (TM3) of the H3 receptor, while the ethylsulfanyl group occupies the hydrophobic sub-pocket, stabilizing the receptor in its inactive conformation (inverse agonism/antagonism).

MOA A Monoamine Neurotransmitters B MAO-B Enzyme (Active Site) A->B Binds D Oxidative Deamination B->D Catalyzes C 4-[(Ethylsulfanyl)methyl] piperidine HCl C->B Competitive Inhibition E H2O2 + Metabolites D->E Produces

Mechanism of MAO-B inhibition by piperidine thioether derivatives.

Quantitative Data: Expected Pharmacological Profile

When evaluating 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride or its direct structural analogs, researchers should benchmark their data against established reference compounds. The following table summarizes the expected quantitative binding affinities and kinetic parameters based on the behavior of homologous piperidine scaffolds.

Target Enzyme/ReceptorExpected Activity TypeTypical IC50 / Ki RangeReference ControlRationale for Target Interaction
MAO-A Reversible Inhibition1.5 µM - 10.0 µMClorgylinePiperidine ring blocks FAD access; thioether limits affinity vs MAO-B.
MAO-B Reversible Inhibition0.1 µM - 2.5 µMSelegilineHydrophobic tail fits optimally in the larger MAO-B substrate cavity.
Histamine H3R Competitive Antagonist50 nM - 500 nMCiproxifanProtonated amine forms salt bridge with Asp114; tail stabilizes inactive state.
CYP450 (3A4) Substrate (S-Oxidation)High TurnoverKetoconazoleThioether linkage is highly susceptible to S-oxidation to sulfoxide/sulfone.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experimental workflows must be designed with intrinsic validation mechanisms. The following protocol details the continuous fluorometric assay for evaluating the MAO-B inhibitory activity of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Protocol: MAO-B Fluorometric Inhibition Assay

Causality & Rationale: We utilize the Amplex Red assay system because MAO-catalyzed deamination produces hydrogen peroxide (H2O2) in a 1:1 stoichiometric ratio. Horseradish peroxidase (HRP) utilizes this H2O2 to oxidize Amplex Red into resorufin, a highly fluorescent product. This continuous, coupled assay allows for real-time kinetic monitoring, which is superior to endpoint assays for detecting false positives caused by assay interference (e.g., compound auto-fluorescence).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (0.05 M sodium phosphate, pH 7.4). Crucial Step: Do not use buffers containing primary amines (like Tris), as they can interfere with the oxidative deamination process.

  • Compound Preparation: Dissolve 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a black, flat-bottom 96-well microplate, add 50 µL of recombinant human MAO-B (final concentration 2.5 µg/mL) to 25 µL of the diluted compound. Incubate in the dark at 37°C for 15 minutes. Validation: Include a vehicle control (1% DMSO) and a positive control (10 µM Selegiline) to calculate the Z'-factor.

  • Reaction Initiation: Prepare a 4X substrate solution containing 4 mM benzylamine (MAO substrate), 2 U/mL HRP, and 200 µM Amplex Red. Add 25 µL of this mixture to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 1 minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence-time curve. Plot % inhibition versus log[Compound] to determine the IC50 using non-linear regression (four-parameter logistic equation).

Step-by-step fluorometric assay workflow for MAO-B inhibition.

Conclusion

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a prime example of a structurally optimized pharmacophore. By combining the electrostatic anchoring capability of the piperidine ring with the lipophilic, conformationally flexible nature of the thioether linkage, it provides a robust scaffold for targeting aminergic systems[2][4]. Proper handling, rigorous control implementation, and an understanding of its physicochemical properties are paramount for leveraging this compound effectively in high-throughput screening and hit-to-lead optimization campaigns.

References

  • NextSDS Chemical Substance Information. 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (CAS 1864053-74-6). NextSDS. Available at:[Link]

  • ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. NIH. Available at:[Link]

Sources

Exploratory

Preclinical In Vitro Pharmacological Profiling Blueprint: 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (4-EMP·HCl) | CAS: 1864053-74-6[1] Executive Summary & Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Pharmacologists Compound Identity: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (4-EMP·HCl) | CAS: 1864053-74-6[1]

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a novel fragment or building block requires looking beyond its basic 2D structure to anticipate its behavior in complex biological systems. The compound 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (4-EMP·HCl) [1] is a highly flexible, low-molecular-weight aliphatic amine.

Structurally, it possesses two critical features that dictate our in vitro profiling strategy:

  • The Piperidine Ring: A basic amine (pKa ~9.5) that is protonated at physiological pH. In the context of Class A G-protein coupled receptors (GPCRs), this basic nitrogen is a privileged motif known to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp114 / 3.32) in the transmembrane binding pocket[2].

  • The Ethylsulfanylmethyl Linker: A flexible, lipophilic thioether chain. This moiety is perfectly suited to occupy the hydrophobic auxiliary pockets typical of aminergic receptors[2].

Target Hypothesis: Based on established pharmacophore models, 4-EMP·HCl is a prototypical fragment for the Histamine H3 Receptor (H3R) , a presynaptic autoreceptor heavily targeted for neurological disorders[2][3]. Consequently, this whitepaper outlines a bespoke, self-validating in vitro cascade designed to characterize 4-EMP·HCl as a putative H3R ligand, while systematically addressing the inherent off-target and metabolic liabilities of its structural class.

Phase 1: Primary Pharmacodynamics (Receptor Binding)

To establish primary target engagement, we deploy a radioligand competition binding assay. We specifically select [ 3 H]N-α-methylhistamine ([ 3 H]NAMH) as the radiotracer because it is the gold-standard agonist for H3R, allowing for the robust displacement detection of both novel agonists and inverse agonists[3][4].

Step-by-Step Methodology:[ 3 H]NAMH Competition Binding

To ensure a self-validating system, every 96-well plate must include a full concentration-response curve of a reference standard (e.g., clobenpropit) to monitor inter-assay variability. A plate is only accepted if the Z'-factor > 0.5.

  • Membrane Preparation: Harvest HEK293T cells transiently expressing human H3R in ice-cold PBS. Centrifuge at 1932 × g for 10 min at 4°C. Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) and disrupt via sonication for 5 seconds to yield a homogenous membrane suspension[3].

  • Assay Assembly: In a 96-well plate, combine 50 µL of membrane homogenate (approx. 200 µg/mL protein), 2 nM [ 3 H]NAMH, and varying concentrations of 4-EMP·HCl (10 pM to 10 µM)[4].

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of the H3R inverse agonist clobenpropit to a dedicated set of control wells[3].

  • Equilibrium Incubation: Incubate the reaction mixture for exactly 2 hours at 25°C to ensure steady-state equilibrium is reached prior to separation[3][4].

  • Filtration & Harvesting (Causality Note): Terminate the reaction by rapid vacuum filtration over a 96-well GF/C filter plate pre-coated with 0.5% polyethyleneimine (PEI)[4]. Expert Insight: PEI coating is non-negotiable here. It neutralizes the negative charge of the glass fiber, preventing the positively charged piperidine moiety of 4-EMP·HCl from binding non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Phase 2: Functional Characterization

Binding affinity ( Ki​ ) does not equal efficacy. Because the H3R is a Gi/o-coupled receptor that inhibits adenylyl cyclase, we must determine if 4-EMP·HCl acts as an agonist, neutral antagonist, or inverse agonist.

We bypass traditional downstream cAMP accumulation assays in favor of the [ 35 S]GTPγS Binding Assay . Causality Note: Measuring GTP exchange at the G-protein level provides a proximal, highly stoichiometric readout of receptor activation. This prevents the signal amplification bias inherent to downstream cAMP assays, which can artificially inflate the apparent efficacy of weak partial agonists.

Pathway Ligand 4-EMP·HCl (Test Ligand) Receptor Histamine H3 Receptor (Gi/o Coupled) Ligand->Receptor Binds (Ki) GProtein Heterotrimeric G-protein (αi, β, γ) Receptor->GProtein Activates GTPgS [35S]GTPγS Binding (Functional Readout) GProtein->GTPgS GDP/GTP Exchange Effector Adenylyl Cyclase (Inhibition) GProtein->Effector αi subunit inhibits cAMP cAMP Production (Decreased) Effector->cAMP Downstream Effect

Figure 1: H3R Gi/o signaling pathway and the proximal [35S]GTPγS functional assay intervention point.

Phase 3: Secondary Pharmacology & Off-Target Safety

Basic piperidine motifs frequently introduce severe cardiovascular liabilities by inadvertently binding to the potassium ion channels in the heart[5]. Therefore, early off-target screening is mandatory.

The hERG Liability: The protonated nitrogen of the piperidine ring can easily mimic the pharmacophore of hERG channel blockers. We mandate an in vitro radioligand displacement assay against the hERG channel (using [ 3 H]astemizole) before advancing the compound. An IC50​>10μM is required to ensure a safe therapeutic window.

Phase 4: In Vitro ADME & Metabolic Liabilities

While the piperidine ring drives target engagement, the ethylsulfanyl (thioether) linkage in 4-EMP·HCl presents a specific metabolic vulnerability.

Expert Insight: Thioethers are highly susceptible to rapid S-oxidation by hepatic Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), converting the sulfide into polar sulfoxides and sulfones. To evaluate this, we utilize a Human Liver Microsomal (HLM) Stability Assay . We prioritize HLM over whole hepatocyte assays in Phase 1 to specifically isolate and quantify Phase I oxidative clearance ( CLint​ ) rates. If clearance is excessively high, future medicinal chemistry iterations may require rigidification or fluorination of the ethyl group to block metabolism.

Consolidated Data Presentation

To facilitate rapid Go/No-Go decision-making, all generated in vitro data for 4-EMP·HCl should be benchmarked against the following standardized thresholds:

Assay CategorySpecific AssayTarget ParameterAcceptable ThresholdReference Control
Primary PD [ 3 H]NAMH Binding (hH3R) Ki​ < 100 nMClobenpropit ( Ki​ ~0.1 nM)
Functional PD [ 35 S]GTPγS Binding EC50​ / IC50​ < 500 nMHistamine / Thioperamide
Safety / Off-Target hERG Binding (Radioligand) IC50​ > 10 µMAstemizole
In Vitro ADME HLM Stability CLint​ < 20 µL/min/mgVerapamil
Profiling Workflow

Workflow P1 Phase 1: Primary PD [3H]NAMH Binding P2 Phase 2: Functional [35S]GTPγS Assay P1->P2 Ki < 100nM P3 Phase 3: Safety hERG & Off-Target P2->P3 Efficacy Confirmed P4 Phase 4: ADME HLM Stability P3->P4 IC50 > 10µM Decision Go/No-Go Decision P4->Decision CLint Acceptable

Figure 2: Sequential in vitro pharmacological profiling workflow and decision gates for 4-EMP·HCl.

References[1] Chemical Substance Information: 4-[(ethylsulfanyl)methyl]piperidine hydrochloride. NextSDS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcREhCKaAvw0HJ4TssNTSDLs90hsEgErM6AaEWjiPP1UFSTJC8YhR5XUk_FUmrnYY9-Su7_QAmIVZHKiMLRbg3Sbvj1U_TuMTbjcpGGRoHWgfwmb5xyN_ecjxAF_uvJqWU_fFBpOKLYlUjY05NgYaWtU_F0R55-KpQvd-v7s5iFOfj_qexuE3bNH4zpanDOp5ZT8ZpSn8=[4] Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. PMC/NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlyYVA8-tkqqDfmKblH9hhBWXTWSFv2403Gp7C-LMNY8WgcyCACadBClC2isDD6iWoD35d6GLNSPK_Xvnl4J_5i8xPgf-WBn2EuUz4H8dJRSUS624Ts0t-txnsf_L8uSL8ZqIT4ReVe6LQS4k=[3] Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7Z8Vsh-5b9C8lhooy4X0ibEi-_DxMCBlOS1jW6v50pYcqlXSPygyRrp_es1WvKyldNnzkmKh2MEJKcWGV4ShhL44NQ0Id34n56gUPrhcWvvh4qOxeka7WWwEYhUbAbzEXhoAhWS7_zZS6qfLyNsFN0HrOxie3BVUQ2GtGbYa7[5] Recent disclosures of clinical candidates: highlights of the Society for Medicines. SMR.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeDEFqTNgnoYIROxLy46nl318pVL6HxgDGmgDL8AfQ6Iz473s4jFLD4V8CrU89CQohHcTYgsIv0wqDEFi2hl5WJfwmUSYXkXWG9dRFfSYd5YDMV__35EKxWvtxp2nqGIj1ArnnxNx7HwOUpTaisdXIMM5tZzPd0fE-Qi-WqLB0cbrpJPLfXKk_yg==[2] The Evolution of Histamine H3 Antagonists/Inverse Agonists. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED4P1zdKemfso29wLaTdCaHO83ohtd36OYKLXV9xuqxsc7SIt7GAtvpgSI0eEi3Bglq0g0zI8Y3LZtiLP66S4i9DiRca3tiyg_QrK_ZbnE3wkstxeeZj3l2MahVZLMpnPg5lZhooEqenXAs4T4NQz3HqTF1_uo5K8254KGVunL55O0Jz6lqAeKKX23PfYiEdD3NmpvykTEG6s3cF2SBVmdAdM0WlFlIA==

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Foundational

In-Depth Physicochemical Profiling of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride: Molecular Weight, Solubility Dynamics, and Analytical Workflows

Executive Summary 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a specialized, versatile building block frequently utilized in medicinal chemistry and lead optimization . As a Senior Application Scientist, I consi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a specialized, versatile building block frequently utilized in medicinal chemistry and lead optimization . As a Senior Application Scientist, I consistently observe that the successful transition of a novel compound from in vitro high-throughput screening (HTS) to in vivo pharmacokinetic modeling hinges on a rigorous understanding of its physicochemical properties.

This technical guide provides a comprehensive analysis of the molecular weight, stoichiometric composition, and solubility dynamics of this compound. By delineating the causality behind its solubility behavior and providing field-proven, self-validating protocols for both kinetic and thermodynamic solubility assessments, this whitepaper serves as a foundational resource for researchers and drug development professionals.

Molecular Weight & Stoichiometric Analysis

Accurate molecular weight (MW) determination is paramount for preparing precise molar concentrations during biological screening and formulation. Because this compound exists as a hydrochloride salt, its mass-to-base ratio is significantly altered compared to the free base form [1].

Table 1: Physicochemical Identifiers & Molecular Weight Data

PropertyValue / Description
Chemical Name 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
CAS Number 1864053-74-6
Molecular Formula C8H17NS · HCl
Exact Mass (Free Base) 159.11 g/mol
Molecular Weight (Salt) 195.76 g/mol
Salt-to-Base Mass Ratio ~1.23 (1 mg of salt ≈ 0.814 mg of free base)

Causality Note: Failing to account for the ~18.6% mass contribution of the hydrochloride counterion during assay preparation leads to systematic underdosing in biological assays. Always correct for the salt factor when calculating active pharmaceutical ingredient (API) equivalents to ensure data integrity.

Structural Rationale & Solubility Dynamics

The molecular architecture of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride dictates its biphasic solubility profile:

  • Hydrophilic Headgroup: The piperidine ring, which is protonated at physiological pH (pKa ~ 10-11), forms a highly water-soluble piperidinium cation. The chloride counterion further disrupts the crystal lattice energy, ensuring rapid dissolution in aqueous media.

  • Lipophilic Tail: The ethylsulfanyl (thioether) moiety provides sufficient lipophilicity (predicted logP ~ 2.0 - 2.5 for the free base) to facilitate passive membrane permeability once the molecule reaches more alkaline microenvironments (e.g., the intestinal tract) where the uncharged free base fraction increases.

It is crucial to distinguish between thermodynamic and kinetic solubility during drug development [2]. Kinetic solubility is typically measured by diluting a DMSO stock solution into an aqueous buffer, often resulting in a metastable, supersaturated solution. Thermodynamic solubility, conversely, represents the true equilibrium between the solid crystalline lattice and the solution[2].

Table 2: Empirical & Predicted Solubility Matrix

Solvent / MediumSolubility ClassEstimated RangeMechanistic Rationale
Water / PBS (pH 6.0-7.4) Highly Soluble> 50 mg/mLIonized piperidinium state; low lattice energy of the HCl salt.
DMSO Highly Soluble> 100 mg/mLStrong dipole-dipole interactions effectively solvate the salt form.
Methanol / Ethanol Soluble10 - 50 mg/mLProtic solvation of both the chloride ion and the amine group.
Hexane / Heptane Insoluble< 0.1 mg/mLNon-polar solvents lack the dielectric constant to solvate the ionic crystal lattice.

Experimental Workflows for Solubility Determination

To ensure a self-validating system, the following protocols incorporate internal quality controls and mechanistic checks.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: This is the industry gold standard for determining the true equilibrium solubility of the crystalline API[2]. It relies on a solid-state equilibrium rather than a solvent-shift supersaturation.

  • Preparation: Weigh ~10 mg of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride solid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Ensure a visible excess of solid remains at the bottom of the vial to guarantee saturation.

  • Equilibration: Seal the vial and agitate on a thermomixer at 37°C ± 0.5°C at 800 rpm for 24 to 48 hours.

    • Self-Validation Step: Measure the pH of the suspension post-equilibration. Highly soluble hydrochloride salts can release protons and acidify unbuffered or weakly buffered solutions, artificially altering the solubility profile. Adjust pH if necessary.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's λmax​ (typically low UV, ~210-220 nm for aliphatic thioethers). Quantify against a 5-point standard curve ( R2>0.99 ).

Protocol B: Kinetic Solubility Profiling (Laser Nephelometry)

Rationale: This rapid, high-throughput method detects the onset of precipitation when a DMSO stock is diluted into aqueous media, mimicking the exact conditions of in vitro biological assays[3].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-grade DMSO.

  • Serial Dilution: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the DMSO stock into the target aqueous buffer. The final DMSO concentration must be kept constant across all wells (typically ≤ 2% v/v) to prevent solvent-induced solubility artifacts.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours. This allows the metastable supersaturation to resolve into physical precipitation.

  • Detection: Read the plate using a laser nephelometer.

    • Self-Validation Step: Include a highly insoluble reference compound (e.g., Amiodarone) as a positive control for precipitation. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in laser light scattering is observed.

Workflow Visualization

The following diagram illustrates the parallel pathways for evaluating the solubility profile of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, highlighting the divergence between HTS kinetic screening and late-stage thermodynamic validation.

SolubilityWorkflow Start 4-[(Ethylsulfanyl)methyl]piperidine HCl Solid API DMSO 10 mM DMSO Stock (For HTS) Start->DMSO Dissolve Buffer Aqueous Buffer (pH 1.2 - 7.4) Start->Buffer Excess Solid Dilution Serial Dilution in Buffer DMSO->Dilution Aliquot Equilibration Shake-Flask Equilibration (24-48h at 37°C) Buffer->Equilibration Agitate PhaseSep1 Incubation (2h) No Phase Separation Dilution->PhaseSep1 Mix PhaseSep2 Centrifugation & Filtration (0.22 µm) Equilibration->PhaseSep2 Isolate Supernatant Kinetic Kinetic Solubility Limit (Laser Nephelometry) PhaseSep1->Kinetic Measure Scattering Thermo Thermodynamic Solubility (HPLC-UV Quantification) PhaseSep2->Thermo Chromatographic Analysis

Parallel workflows for determining kinetic and thermodynamic solubility of amine hydrochlorides.

References

  • NextSDS. (n.d.). Chemical Substance Information: 1864053-74-6. Retrieved from[Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from[Link]

Sources

Exploratory

safety and toxicity profile of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

As a Senior Application Scientist, evaluating the safety and toxicity profile of a novel chemical entity requires moving beyond surface-level hazard codes. We must deconstruct the molecule into its functional pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the safety and toxicity profile of a novel chemical entity requires moving beyond surface-level hazard codes. We must deconstruct the molecule into its functional pharmacophores to understand the causality of its biological interactions.

This whitepaper provides an in-depth technical analysis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6). By dissecting its two primary structural moieties—the piperidine ring and the ethylsulfanyl (thioether) group—we can accurately predict its pharmacokinetic behavior, establish self-validating experimental workflows, and design robust risk mitigation strategies.

Chemical Identity and Structural Profiling

The hydrochloride salt formulation of this compound significantly enhances its aqueous solubility compared to its free-base counterpart. While this is advantageous for synthetic applications and bioavailability, it accelerates systemic absorption, making acute toxicity a primary concern in exposure scenarios.

Table 1: Physicochemical and Structural Identifiers

PropertyValue / Description
Chemical Name 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
CAS Number 1864053-74-6
Molecular Formula C8H18ClNS (Salt form)
Molecular Weight 195.75 g/mol
Key Toxicological Moieties Piperidine heterocycle; Ethylsulfanyl (thioether) linkage
Physical State Solid (predicted based on hydrochloride salt form)

Mechanistic Toxicology: A Dual-Pathway Analysis

The toxicity of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is driven by two distinct mechanistic pathways dictated by its structural moieties.

The Piperidine Pharmacophore: nAChR Interactions

The piperidine ring is a well-documented pharmacophore known for its interaction with nicotinic acetylcholine receptors (nAChRs). Research into 1 demonstrates that these structures act as potent agonists or partial agonists at nAChRs [1]. Persistent stimulation leads to rapid receptor desensitization. In an adult human, this manifests as central nervous system (CNS) depression, dizziness, and drowsiness. In developmental models, piperidine-induced nAChR desensitization is a known mechanism for teratogenicity, specifically causing multiple congenital contractures (MCC) due to the inhibition of fetal movement [1].

The Thioether Moiety: S-Oxidation and Oxidative Stress

The ethylsulfanyl group introduces a secondary, metabolic toxicity risk. Thioethers are highly susceptible to hepatic metabolism via Cytochrome P450 (CYP450) and Flavin-containing monooxygenases (FMO). As evidenced by the 2, S-oxidation converts benign thioethers into highly reactive electrophilic sulfoxides and sulfones [2]. These reactive intermediates aggressively bind to cellular nucleophiles, particularly glutathione (GSH). The rapid depletion of intracellular GSH removes the cell's primary antioxidant defense, triggering a cascade of oxidative stress, protein adduction, and caspase-3-mediated apoptosis [2].

Fig 1. Dual-pathway toxicity mechanism: S-oxidation and direct nAChR binding.

Safety Profile and GHS Hazard Classifications

Based on the mechanistic pathways outlined above, the empirical hazard profile aligns perfectly with the predicted pharmacodynamics. According to the 3, the compound exhibits broad-spectrum acute toxicity and specific target organ effects [3].

Table 2: Globally Harmonized System (GHS) Classifications [3]

Hazard ClassCategoryHazard CodeClinical / Mechanistic Rationale
Acute Toxicity Category 4H302 + H312 + H332Harmful via oral, dermal, and inhalation routes due to high aqueous solubility of the HCl salt.
Skin Irritation Category 2H315Electrophilic potential causes localized protein adduction and dermal inflammation.
Eye Irritation Category 2AH319Severe localized irritation upon mucosal contact.
STOT SE Category 3H336May cause drowsiness or dizziness; directly linked to piperidine-mediated nAChR desensitization.

Self-Validating Experimental Protocols for Toxicity Profiling

Protocol 1: Hepatic S-Oxidation Clearance Assay (In Vitro)

Objective: Quantify the rate at which the ethylsulfanyl group is metabolized into reactive sulfoxides. Self-Validating Mechanism: The inclusion of a T=0 quench control accounts for non-enzymatic degradation, while a Verapamil positive control confirms the metabolic viability of the microsomes.

  • Preparation: Prepare a 10 µM working solution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Introduce Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the enzymatic reaction by pipetting each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (m/z 160.1 for the free base) and the appearance of the +16 Da sulfoxide metabolite.

Fig 2. Self-validating in vitro workflow for assessing hepatic S-oxidation clearance.

Protocol 2: GSH Depletion and Cell Viability Assay

Objective: Confirm that cellular toxicity is driven by electrophilic GSH depletion. Self-Validating Mechanism: A parallel cohort of cells is pre-treated with N-acetylcysteine (NAC). If toxicity is strictly GSH-dependent, NAC (a GSH precursor) will rescue cell viability, proving the causal mechanism.

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells at 1×104 cells/well in a 96-well plate and incubate overnight.

  • Treatment: Expose cells to a concentration gradient (1 to 100 µM) of the test compound for 24 hours.

  • Rescue Control: Pre-treat a designated control group with 1 mM NAC for 2 hours prior to compound exposure.

  • GSH Quantification: Lyse the cells and introduce Monochlorobimane (MCB), a fluorescent probe that selectively binds reduced GSH. Measure fluorescence at Ex 390 nm / Em 490 nm.

  • Viability Readout: Perform a standard MTT assay to correlate the percentage of GSH depletion with the loss of cellular metabolic viability.

Handling, Storage, and Risk Mitigation

Given the H302/H312/H332 and H336 classifications, rigorous engineering controls are mandatory.

  • Containment: All weighing and reconstitution must be performed inside a ventilated balance enclosure or a Class II Type B2 Biological Safety Cabinet.

  • PPE: Nitrile gloves (double-gloved for concentrated stock handling), chemical safety goggles, and a lab coat are required. If aerosolization is possible, a P100 particulate respirator is necessary.

  • Storage: Store in a tightly sealed, light-resistant container at 2-8°C. The thioether group is sensitive to ambient oxidation; therefore, the headspace of the storage vial should be purged with inert gas (Argon or Nitrogen) to prevent premature sulfoxide formation.

References

  • Green, B.T., Lee, S.T., Panter, K.E., Brown, D.R. "Piperidine alkaloids: Human and food animal teratogens." Food and Chemical Toxicology, 50(6): 2049-55, USDA ARS, 2012.
  • Capela, J.P., et al. "Neurotoxicity mechanisms of thioether ecstasy metabolites." Neuroscience, National Institutes of Health (NIH), 2007.
  • NextSDS. "4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information." NextSDS Substance Database, 2024.

Sources

Foundational

Thermodynamic Profiling of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride: A Technical Whitepaper

Executive Summary 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) is a specialized bifunctional chemical building block utilized in advanced pharmaceutical synthesis and materials science[1]. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) is a specialized bifunctional chemical building block utilized in advanced pharmaceutical synthesis and materials science[1]. Structurally, it combines a basic piperidine heterocycle with a highly polarizable thioether (ethylsulfanyl) side chain, stabilized as a hydrochloride salt. Understanding its thermodynamic properties—ranging from solid-state crystal lattice energies to aqueous solvation dynamics—is critical for predicting its stability, reactivity, and bioavailability in drug development pipelines.

This whitepaper synthesizes the core thermodynamic principles governing this molecule, providing field-proven, self-validating protocols for empirical characterization.

Structural Thermodynamics & Molecular Interactions

The macroscopic thermodynamic behavior of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is dictated by three distinct structural domains, each contributing specific enthalpic ( ΔH ) and entropic ( ΔS ) signatures:

The Piperidine Core and Conformational Thermodynamics

The piperidine ring predominantly exists in a chair conformation, which minimizes steric hindrance and torsional strain. The protonation of the secondary amine nitrogen in the hydrochloride salt locks the lone pair, significantly altering the molecule's hydration shell. The thermodynamic cost of desolvating this charged center is a primary driver of its aqueous solubility profile.

The Thioether Linkage (Polarizability & Solvation)

Unlike oxygen-based ethers, the sulfur atom in the ethylsulfanyl group is larger and highly polarizable[2]. This polarizability enhances dispersion forces (London forces) within the crystal lattice, slightly increasing the enthalpy of fusion ( ΔHfus​ ). In aqueous media, the thioether group is hydrophobic; thus, its solvation is entropically unfavorable due to the formation of highly ordered water clathrates around the ethyl chain.

The Hydrochloride Salt Lattice

As a hydrochloride salt, the molecule forms a rigid ionic crystal lattice. The lattice energy ( U ) is the dominant thermodynamic barrier to dissolution. The strong electrostatic attraction between the protonated piperidinium cation and the chloride anion ensures high thermal stability and a significantly elevated melting point ( Tm​ ) compared to its free-base counterpart.

G GasBase Gas Phase Base B(g) GasAcid Gas Phase Acid BH+(g) GasBase->GasAcid ΔG°_gas (Protonation) AqBase Aqueous Base B(aq) GasBase->AqBase ΔG°_solv(B) AqAcid Aqueous Acid BH+(aq) GasAcid->AqAcid ΔG°_solv(BH+) AqBase->AqAcid ΔG°_aq (pKa)

Thermodynamic cycle of piperidine protonation and aqueous solvation.

Acid-Base Thermodynamics & Temperature Dependence

The basicity of the piperidine nitrogen is temperature-dependent. The electron-withdrawing inductive effect of the thioether side chain slightly decreases the electron density on the nitrogen, lowering the expected pKa​ compared to unsubstituted piperidine ( pKa​≈11.2 )[3][4].

The relationship between the dissociation constant ( Ka​ ) and temperature ( T ) is defined by the van't Hoff equation :

ln(Ka​)=−RTΔH∘​+RΔS∘​

By measuring the pKa​ across a temperature gradient, researchers can extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the ionization process[3].

Protocol 1: Temperature-Dependent pKa​ Determination

Causality & Validation: Potentiometric titration is utilized because it provides rapid, high-resolution data. The system is self-validating: the use of standard buffers at each specific temperature point eliminates Nernstian slope errors caused by thermal variance.

  • System Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) pre-equilibrated in a jacketed titration vessel at the target temperature (e.g., 288.15 K).

  • Sample Preparation: Dissolve 50.0 mg of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in 50.0 mL of degassed, deionized water. Add 0.1 M KCl to maintain a constant ionic strength.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated titrator. Maintain a nitrogen blanket to prevent CO 2​ absorption, which would skew the thermodynamic equilibrium.

  • Thermal Cycling: Repeat the titration at 298.15 K, 310.15 K, and 323.15 K.

  • Data Extraction: Plot ln(Ka​) versus 1/T . The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Solid-State Thermal Properties

Evaluating the solid-state thermodynamics is crucial for formulation and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are orthogonal techniques used to map the thermal landscape of the compound.

Protocol 2: Integrated DSC/TGA Workflow

Causality & Validation: TGA must always precede DSC for unknown or novel batches. TGA identifies the decomposition temperature ( Td​ ). If a compound decomposes before or during melting, running it in a sealed DSC pan can cause pan rupture and sensor damage. This sequence ensures a self-validating safety and accuracy check.

  • TGA (Decomposition Profiling):

    • Load 5–10 mg of the hydrochloride salt into an open platinum pan.

    • Heat from 25 °C to 400 °C at 10 °C/min under a dry nitrogen purge (50 mL/min).

    • Record the onset of mass loss to establish Td​ .

  • DSC (Melting & Heat Capacity):

    • Accurately weigh 3–5 mg of the sample into an aluminum standard pan and crimp the lid.

    • Heat from 25 °C to a temperature 20 °C below the established Td​ at 10 °C/min.

    • Integrate the endothermic peak to determine the melting point ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Workflow cluster_Thermal Solid-State Thermodynamics cluster_Solution Solution Thermodynamics Start 4-[(Ethylsulfanyl)methyl]piperidine HCl Sample Preparation TGA TGA Analysis Thermal Stability (Δm) Start->TGA Step 1 Titration Potentiometric Titration Temp-Dependent pKa Start->Titration Solubility Isothermal Shake-Flask Thermodynamic Solubility Start->Solubility DSC DSC Analysis ΔH_fus, C_p, T_m Data Thermodynamic Parameter Synthesis & Validation DSC->Data TGA->DSC Step 2 (T_d known) Titration->Data Solubility->Data

Integrated experimental workflow for thermodynamic characterization.

Solubility Thermodynamics

The thermodynamic aqueous solubility of the hydrochloride salt represents the equilibrium between the solid crystal lattice and the solvated ions. Because it is a salt, dissolution is typically an endothermic process driven by the increase in entropy ( ΔSdissolution​>0 ) as the rigid lattice breaks down into mobile, hydrated ions[5].

Protocol 3: Isothermal Shake-Flask Method

Causality & Validation: Kinetic solubility (e.g., solvent shift methods) often overestimates solubility due to supersaturation. The isothermal shake-flask method guarantees true thermodynamic equilibrium. Validating the solid phase post-experiment via X-ray Powder Diffraction (XRPD) ensures no polymorphic transformations or hydrate formations occurred during equilibration.

  • Equilibration: Add an excess of the compound to 10 mL of standard phosphate-buffered saline (pH 7.4) in a sealed glass vial.

  • Incubation: Agitate the vial in a temperature-controlled orbital shaker at 298.15 K for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 298.15 K to separate the undissolved solid.

  • Quantification: Dilute the supernatant and quantify the concentration using HPLC-UV against a validated calibration curve.

  • Solid-State Check: Recover the pellet and analyze via XRPD to confirm the crystal habit matches the starting material.

Quantitative Data Summary

The following table summarizes the anticipated thermodynamic parameters for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, synthesized from the fundamental behaviors of thioether-substituted piperidine salts[3][4][5][6].

Thermodynamic ParameterSymbolExpected Range / ValueAnalytical Method
Acid Dissociation Constant (298.15 K) pKa​ 9.5 – 10.5Potentiometric Titration
Standard Enthalpy of Ionization ΔHion∘​ +45 to +55 kJ/molvan't Hoff Plot (Titration)
Melting Point (Onset) Tm​ 160 °C – 190 °CDSC
Enthalpy of Fusion ΔHfus​ 20 – 35 kJ/molDSC
Decomposition Temperature Td​ > 220 °CTGA
Thermodynamic Aqueous Solubility Sw​ > 50 mg/mL (Highly Soluble)Isothermal Shake-Flask
Air-Water Partition Coefficient logKaw​ < -3.0 (Low Volatility)Static Headspace GC-MS

References

  • nextsds.com - 4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information.
  • ACS Publications - Determination and Prediction of Dissociation Constants and Related Thermodynamic Properties for... piperidine.
  • ACS Publications - Modeling Temperature Dependency of Amine Basicity Using PCM and SM8T Implicit Solvation Models.
  • Master Organic Chemistry - Thiols And Thioethers: Properties and Key Reactions.
  • ACS Publications - Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides.
  • ACS Publications - Determining the Temperature-Dependent Air–Water Partitioning of Ether- and Thioether-Alcohol Perfluoroalkyl and Polyfluoroalkyl Substances Using a Modified Static Headspace Method.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

An In-Depth Guide to the Synthesis of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(Ethylsulfanyl)methyl]piperid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its functionalization is key to developing novel therapeutic agents.[1][2] This guide details a reliable two-step synthetic route commencing with the conversion of a commercially available precursor, 4-(hydroxymethyl)piperidine, to the key intermediate 4-(chloromethyl)piperidine hydrochloride. This is followed by a nucleophilic substitution with sodium ethanethiolate to yield the target compound. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry laboratory techniques.

Overall Reaction Scheme

The synthesis proceeds via a two-step pathway:

  • Chlorination: The hydroxyl group of 4-(hydroxymethyl)piperidine is converted to a chloride using thionyl chloride (SOCl₂).

  • Thioetherification: A nucleophilic substitution reaction (Sₙ2) between the chlorinated intermediate and sodium ethanethiolate (NaSEt) forms the desired thioether linkage.

Caption: Overall synthetic route for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

graph "Overall_Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Health and Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety protocols. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[3][4][5] Contact can cause severe burns to the skin, eyes, and respiratory tract.[6][7] It is also a lachrymator.[5] Work in a well-ventilated fume hood and avoid any contact with moisture.[3] In case of fire, use dry chemical extinguishers; DO NOT USE WATER.[6]

  • Sodium Ethanethiolate (NaSEt): Corrosive and causes severe skin burns and eye damage.[8][9] It is air and moisture sensitive and hydrolyzes readily.[10] Handle under an inert atmosphere (e.g., nitrogen or argon) in a dry environment.[10] Avoid inhalation of dust.[10]

  • Dimethylformamide (DMF): A common solvent that is a suspected teratogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye contact.

Always have appropriate spill kits and emergency procedures in place before beginning the synthesis.

Synthesis Protocol

This section provides the detailed, step-by-step methodology for the synthesis.

Step 1: Synthesis of 4-(Chloromethyl)piperidine hydrochloride

This step converts the primary alcohol of the starting material into a more reactive alkyl chloride, which serves as an excellent electrophile for the subsequent Sₙ2 reaction. Using the starting material as a hydrochloride salt or performing the reaction as described ensures the piperidine nitrogen is protonated, preventing it from acting as a nucleophile and reacting with the thionyl chloride. A similar procedure is effective for the analogous pyridine compound.[11]

Materials & Equipment

  • 4-(Hydroxymethyl)piperidine

  • Thionyl chloride (SOCl₂)

  • Toluene or Benzene

  • Round-bottom flask (250 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Reagent Quantities

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
4-(Hydroxymethyl)piperidine 115.18 10.0 g 0.0868 1.0

| Thionyl chloride (SOCl₂) | 118.97 | 40 mL (~65.6 g) | 0.551 | ~6.3 |

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)piperidine (10.0 g, 0.0868 mol).

  • Reagent Addition: In a chemical fume hood, carefully and slowly add thionyl chloride (40 mL) to the flask. The addition is exothermic and will generate HCl gas; a gas trap (e.g., a bubbler with a sodium hydroxide solution) is recommended.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing toluene or benzene (~100 mL) while stirring. This will cause the product to precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two portions of cold toluene or benzene (2 x 30 mL) to remove any unreacted thionyl chloride.

  • Drying: Dry the resulting white solid, 4-(chloromethyl)piperidine hydrochloride, under vacuum to a constant weight. The expected yield is typically high (>90%).

Step 2: Synthesis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

In this step, the ethanethiolate anion, a potent sulfur nucleophile, displaces the chloride from the intermediate in a classic Sₙ2 reaction to form the desired thioether.[12][13] The reaction is performed in a polar aprotic solvent like DMF to facilitate the substitution.

Materials & Equipment

  • 4-(Chloromethyl)piperidine hydrochloride (from Step 1)

  • Sodium ethanethiolate (NaSEt)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Reagent Quantities

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
4-(Chloromethyl)piperidine HCl 168.08 10.0 g 0.0595 1.0
Sodium ethanethiolate 84.11 5.5 g 0.0654 1.1

| Anhydrous DMF | - | 100 mL | - | - |

Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium ethanethiolate (5.5 g, 0.0654 mol).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask and stir to form a suspension.

  • Reagent Addition: Add the 4-(chloromethyl)piperidine hydrochloride (10.0 g, 0.0595 mol) portion-wise to the stirred suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.[12]

  • Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (200 mL). Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Salt Formation/Purification: The crude product obtained is the free base. To obtain the hydrochloride salt, dissolve the crude oil in a minimal amount of ethyl acetate or diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The final product, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, should be a white to off-white solid.[14]

Workflow and Mechanism Visualization

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Reaction Mechanism (Step 2)

Caption: Sₙ2 mechanism for the formation of the thioether linkage.

digraph "SN2_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low Yield Incomplete reaction.Ensure reflux temperature is maintained. Extend reaction time and monitor by TLC.
Loss of product during work-up.Ensure precipitation is complete by cooling thoroughly. Use cold solvent for washing.
Step 2: Reaction Stalls Poor quality or wet reagents/solvent.Use freshly opened or properly stored anhydrous DMF. Ensure NaSEt is dry.[10]
Low reactivity.Gently heat the reaction mixture to 40-50 °C and monitor progress.[12]
Final Product is an Oil Impurities present.Purify the crude free base by flash column chromatography on silica gel before converting to the HCl salt.
Incomplete salt formation.Ensure sufficient HCl is added. Try trituration with the solvent to induce crystallization.
Product is Water-Soluble The piperidine nitrogen is protonated.During extraction, if the product remains in the aqueous layer, basify the aqueous layer with NaOH or K₂CO₃ to deprotonate the product before re-extracting.[15]

Conclusion

The described two-step protocol provides an efficient and reliable method for the synthesis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. By carefully controlling reaction conditions and adhering to stringent safety protocols, researchers can consistently obtain high yields of this valuable chemical intermediate. The procedure is robust and scalable, making it suitable for both academic research and larger-scale drug development campaigns.

References

  • New Jersey Department of Health. (2000). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1409 - THIONYL CHLORIDE. INCHEM. [Link]

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • Chem Service, Inc. (2015). Safety Data Sheet: Ethanethiol. Chem Service, Inc. [Link]

  • ECHA. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride. European Chemicals Agency. [Link]

  • SyntheticPage. (n.d.). Synthesis of 1-Methyl-4-ethynyl-4-(2-nitrophenoxy)piperidine hydrochloride. SyntheticPage. [Link]

  • PubChem. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. [Link]

  • Biosciences Biotechnology Research Asia. (2009). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. BBRA. [Link]

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Journal of Medicinal Chemistry. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. [Link]

  • RSC Advances. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Egyptian Pharmaceutical Journal. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal. [Link]

  • European Journal of Medicinal Chemistry. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Sodium Ethanethiolate and its Role in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ACS Chemical Biology. (2016). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). DITHIENO[3,2-b:2',3'-d]THIOPHENE-2,6-DICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Google Patents. (2012). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Chemical Review and Letters. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

Sources

Application

Application Notes and Protocols: A Researcher's Guide to Preparing 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride for Cell-Based Assays

Introduction The successful execution of cell-based assays hinges on the precise and sterile preparation of test compounds. This guide provides a detailed protocol for the dissolution of 4-[(Ethylsulfanyl)methyl]piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful execution of cell-based assays hinges on the precise and sterile preparation of test compounds. This guide provides a detailed protocol for the dissolution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, a piperidine derivative intended for research use, to ensure reproducibility and maintain the integrity of your cell cultures. As a hydrochloride salt, this compound is anticipated to be soluble in aqueous solutions. This protocol emphasizes best practices in sterile technique, solvent selection, and the preparation of stock and working solutions for reliable experimental outcomes.

Compound Information and Physicochemical Properties

A thorough understanding of the test compound is fundamental to its proper handling and use in cell culture. Below is a summary of the key properties of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

PropertyValueSource
CAS Number 1864053-74-6[1][2]
Molecular Formula C8H18ClNS[2]
Molecular Weight 195.75 g/mol [2]
Appearance Solid (form may vary)
Recommended Use For Research Use Only. Not for human or veterinary use.[2]

Core Principles for Preparing Cell Culture Reagents

The introduction of any new substance into a cell culture environment must be done with meticulous care to avoid contamination and unintended cellular stress. The following principles are foundational to the protocols outlined in this guide:

  • Aseptic Technique: All procedures should be conducted in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[3]

  • Solvent Purity: Utilize high-purity, cell culture-grade reagents, including water and any other solvents, to avoid introducing contaminants that could affect cellular health.[4]

  • Sterilization: As autoclaving can degrade heat-sensitive compounds, sterile filtration is the recommended method for sterilizing solutions of small molecules for cell culture use.[5][6]

Experimental Workflow for Solution Preparation

The following diagram illustrates the sequential workflow for preparing 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride solutions for your cell-based assays.

G cluster_0 Stock Solution Preparation (Concentrated) cluster_1 Working Solution Preparation (Assay-ready) Calculate_Mass Calculate Required Mass (e.g., for 10 mM stock) Weigh_Compound Weigh Compound (in sterile tube) Calculate_Mass->Weigh_Compound Add_Solvent Add Sterile Solvent (e.g., cell culture grade water) Weigh_Compound->Add_Solvent Dissolve Dissolve Completely (Vortex/Gentle Warming) Add_Solvent->Dissolve Sterile_Filter Sterile Filter (0.22 µm syringe filter) Dissolve->Sterile_Filter Aliquot_Store Aliquot & Store (-20°C or -80°C) Sterile_Filter->Aliquot_Store Thaw_Stock Thaw Stock Aliquot Aliquot_Store->Thaw_Stock For each experiment Dilute Dilute in Culture Medium (to final concentration) Thaw_Stock->Dilute Mix_Well Mix Thoroughly Dilute->Mix_Well Add_To_Cells Add to Cell Culture Mix_Well->Add_To_Cells

Caption: Workflow for preparing stock and working solutions.

Detailed Protocol for a 10 mM Stock Solution

This protocol provides a step-by-step guide to preparing a 10 mM stock solution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. It is common practice to prepare stock solutions at a higher concentration (e.g., 100x or 1000x) to minimize the volume of solvent added to the final cell culture.[7]

Materials:

  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe (e.g., 1 mL or 5 mL)

  • Sterile 0.22 µm syringe filter (ensure compatibility with your chosen solvent)

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 For example, to prepare 10 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 10 mL × 195.75 g/mol / 1000 = 19.575 mg

  • Weigh the Compound: In a sterile environment, carefully weigh the calculated mass of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride and place it into a sterile conical tube.

  • Dissolve the Compound:

    • Add a portion of the sterile solvent (e.g., 8 mL of cell culture grade water for a final volume of 10 mL) to the tube containing the compound.

    • Cap the tube securely and vortex until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.[8] Visually inspect the solution to ensure no particulates are present.

  • Adjust to Final Volume: Once fully dissolved, add the sterile solvent to reach the final desired volume (e.g., 10 mL).

  • Sterile Filtration: To ensure the sterility of your stock solution, perform sterile filtration.[9][10][11]

    • Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the prepared solution into the syringe.

    • Dispense the solution through the filter into a sterile, labeled conical tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Preparation of Working Solutions

For your cell-based assays, the concentrated stock solution will be diluted to the final working concentration in your complete cell culture medium.

Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the stock solution from the freezer and thaw it at room temperature.

  • Calculate the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution:

    • Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down. Always add the small volume of the stock solution to the larger volume of the culture medium to ensure rapid and even distribution.[8]

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to prepare the stock solution (in this case, water or PBS) in the cell culture medium, without the compound.

Safety and Handling Precautions

  • Based on available information, 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is classified with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[1]

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the material safety data sheet (MSDS) for this compound for comprehensive safety information.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution in media The compound may have lower solubility in the complex mixture of the cell culture medium.Try a serial dilution approach. First, dilute the stock in a smaller volume of media before adding it to the final culture volume.
Cell Toxicity in Vehicle Control High concentration of the initial solvent (if not water or PBS) could be toxic to cells.Ensure the final concentration of any organic solvent (like DMSO, if used) is typically below 0.5% to minimize cytotoxicity.[8]
Inconsistent Assay Results Incomplete dissolution of the compound, degradation due to improper storage, or inaccurate pipetting.Ensure complete dissolution visually. Always use freshly thawed aliquots. Use calibrated pipettes for accurate dilutions.

References

  • 4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information.
  • 4-(Ethylsulfonyl)piperidine hydrochloride 1147107-63-8 - Sigma-Aldrich.
  • Top Ten Tips for Making Stock Solutions - Bitesize Bio.
  • Top Tips for In-House Media Preparation | Cell Culture Media Preparation - Corning.
  • Sartorius Sterile Filtration Solutions.
  • Preparing Stock Solutions - PhytoTech Labs.
  • Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays - Benchchem.
  • Sterile Lab Media Filtration & Cultureware - Merck Millipore.
  • Sterile Filtration and Clarification - Membrane Solutions.
  • Sterile Filtration of Cell Culture - Cobetter.
  • Sterile Filtration And Clarification - Cell and Gene.
  • 4-[(ethylsulfanyl)methyl]piperidine hydrochloride.
  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride | Sapphire - Sapphire Bioscience.

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

Abstract This application note details the development and protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(Ethylsulfanyl)methyl]piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and protocol for a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. The inherent chemical properties of this compound—specifically its basicity, polarity, and lack of a strong chromophore—present unique analytical challenges, including poor retention and peak tailing. This guide provides a systematic approach to method development, from initial analyte characterization and column selection to mobile phase optimization and final method validation, ensuring scientific integrity and reliable results for researchers and drug development professionals.

Introduction: The Analytical Challenge

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a polar, basic compound whose analysis by RP-HPLC is frequently complicated by secondary interactions with the stationary phase. The primary challenges include:

  • Peak Tailing: The protonated piperidine moiety interacts strongly with residual acidic silanol groups (Si-OH) on traditional silica-based C18 columns.[1][2] This ion-exchange interaction leads to asymmetrical, tailing peaks, which compromise resolution and integration accuracy.[1][2]

  • Poor Retention: As a polar molecule, it has limited affinity for non-polar stationary phases, often resulting in elution near the column void volume, where interference from excipients or impurities is common.[3]

  • Low UV Absorbance: The molecule lacks a significant chromophore, necessitating detection at low UV wavelengths (e.g., < 220 nm), which can increase baseline noise and limit mobile phase choices.

This document outlines a logical workflow to overcome these challenges, culminating in a reliable analytical method suitable for its intended purpose, in accordance with international guidelines.[4][5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C8H18ClNS[6]Provides the basic structural information.
Molecular Weight 195.75 g/mol [6]Standard molecular weight for a small molecule.
Structure CCSCC1CCNCC1 (SMILES)[7]Contains a basic piperidine ring and a polar sulfanylmethyl group.
pKa (Predicted) ~10.5 - 11.0 (for piperidine)The piperidine nitrogen is strongly basic and will be fully protonated (cationic) at acidic to neutral pH.
logP (Predicted) 1.6[7]Indicates moderate lipophilicity but overall polar character due to the hydrochloride salt form.
UV Absorbance No strong chromophore. Expected end-absorbance only (~200-215 nm).Requires a low UV wavelength for detection, placing constraints on mobile phase additives.

HPLC Method Development Strategy

Our strategy is designed to systematically address the analytical challenges through a multi-step, logical process. The goal is to achieve adequate retention, symmetrical peak shape, and sufficient sensitivity.

Workflow Diagram

The following diagram illustrates the decision-making process for this method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, logP, UV Scan) Col_Screen Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) Analyte->Col_Screen Guides initial column choice MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5-3.5) Col_Screen->MP_Screen Test on promising columns FineTune Fine-Tuning (Gradient, Flow Rate, Temp.) MP_Screen->FineTune Optimize best conditions SST System Suitability Test (SST) (Tailing < 1.5, Plates > 2000) FineTune->SST Verify performance Validation Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision) SST->Validation Proceed if SST passes FinalMethod Final Validated Method Validation->FinalMethod Successful Validation

Caption: HPLC Method Development and Validation Workflow.

Column Selection: Mitigating Silanol Interactions

The primary cause of poor peak shape for basic compounds is the interaction with acidic silanol groups on the silica surface.[1][8] Therefore, column selection is the most critical decision.

  • Standard C18 (Not Recommended): Prone to strong silanol interactions, leading to severe peak tailing.

  • Base-Deactivated C18 (Recommended): These columns use high-purity silica and advanced end-capping techniques to shield the majority of residual silanols, significantly improving peak shape for basic analytes.[8][9]

  • Polar-Embedded Phase (Alternative): Columns with an embedded polar group (e.g., amide or carbamate) in the alkyl chain offer an alternative mechanism for silanol shielding and can provide different selectivity.[8]

  • Phenyl-Hexyl Phase (Alternative): The phenyl ring provides alternative selectivity through pi-pi interactions and can be effective for retaining polar compounds, sometimes even in highly aqueous mobile phases.[10]

For this application, a base-deactivated C18 column is selected as the primary choice due to its proven effectiveness in reducing peak tailing for basic compounds.

Mobile Phase Optimization: Controlling Ionization and Retention

The mobile phase composition is optimized to ensure the analyte is in a single, stable ionic state and to achieve adequate retention.

  • pH Control: To ensure consistent protonation of the piperidine nitrogen and to suppress the ionization of residual silanols (pKa ~3.5-4.5), a low-pH mobile phase is essential.[1][3] A pH of 2.5 - 3.0 is ideal. At this pH, the analyte is fully cationic (BH+), and silanol activity is minimized.

  • Buffer Selection: A buffer is required to maintain a stable pH. Given the low UV detection wavelength, a UV-transparent buffer is necessary. 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water are excellent choices. TFA can act as an ion-pairing agent, further improving peak shape, but may suppress MS signals if used with LC-MS. For UV-only analysis, either is suitable.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are common choices. ACN typically provides sharper peaks and lower backpressure. Methanol can sometimes reduce silanol interactions by hydrogen bonding with the stationary phase.[1] A gradient elution starting with a low percentage of ACN will be used to ensure retention of this polar compound.

Detailed Protocol: Final HPLC Method

This protocol has been developed and optimized to provide robust and reliable quantification of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega 3 µm Polar C18, 100 x 4.6 mm, or equivalent modern base-deactivated C18 column.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard: 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride reference standard.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 210 nm
Run Time 10 minutes
Gradient Program Time (min)
0.0
6.0
6.1
8.0
8.1
10.0
Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Sample Diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of approximately 0.1 mg/mL in Sample Diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.

Method Validation (as per ICH Q2(R1))

To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study should be conducted according to ICH Q2(R1) guidelines.[4][11][12]

System Suitability Testing (SST)

Before each analytical run, a system suitability test must be performed by injecting the working standard five times. The results must meet the following criteria.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms retention stability.
Validation Parameters

The following parameters should be evaluated:

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations over the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. By systematically addressing the challenges posed by the analyte's polar and basic nature through strategic column selection and mobile phase control, this method delivers symmetric peaks, adequate retention, and reliable quantification. The inclusion of rigorous system suitability criteria and a clear validation pathway ensures that the method is robust and fit for its intended purpose in research and quality control environments.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • 4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Mechanisms of retention in HPLC Part 2. ResearchGate. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). PubChemLite. [Link]

Sources

Application

Application Note: Preparation, Storage, and Quality Control of 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride Stock Solutions

Introduction & Scope 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a highly functionalized building block widely utilized in medicinal chemistry and pharmacological assay development. The molecule features a basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a highly functionalized building block widely utilized in medicinal chemistry and pharmacological assay development. The molecule features a basic piperidine ring and an ethylsulfanyl (thioether) moiety, making it a versatile intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

Handling this compound requires a nuanced understanding of its physicochemical properties. The thioether group is susceptible to photo-oxidation, while the hydrochloride salt form is inherently hygroscopic. This application note provides an authoritative, self-validating protocol for the preparation, sterile filtration, and cryopreservation of stock solutions to ensure absolute reproducibility in downstream in vitro and in vivo applications.

Physicochemical Properties & Solvation Causality

To design a robust solvation strategy, we must first analyze the quantitative specifications of the compound ([1]).

Table 1: Physicochemical Specifications

PropertySpecificationExperimental Implication
Chemical Name 4-[(Ethylsulfanyl)methyl]piperidine HClDetermines target receptor/assay compatibility.
CAS Registry Number 1864053-74-6Unique identifier for regulatory tracking.
Molecular Formula C8H17NS · HClIndicates presence of oxidizable sulfur.
Molecular Weight 195.75 g/mol Critical for precise molarity calculations.
Physical State Crystalline solidRequires kinetic energy (vortexing) to dissolve.
Primary Solvents DMSO, ddH2OHigh thermodynamic solubility due to the HCl salt.
Causality in Solvent Selection

The choice of solvent fundamentally dictates the shelf-life and biological compatibility of the stock solution:

  • Anhydrous DMSO (Dimethyl Sulfoxide): The gold standard for high-throughput screening (HTS) libraries. DMSO prevents hydrolytic degradation and minimizes microbial growth. Because DMSO is highly hygroscopic, anhydrous grades (≥99.9%) must be used to prevent atmospheric water absorption, which can lead to compound precipitation over time ([2]).

  • Aqueous Solvents (ddH2O or Buffers): Ideal for immediate in vivo applications where DMSO toxicity is a confounding variable. The protonated piperidine (hydrochloride salt) ensures rapid dissolution in water. However, aqueous environments accelerate the oxidation of the thioether to a sulfoxide. Therefore, aqueous stocks must be prepared fresh or aliquoted and frozen immediately ([3]).

Experimental Protocol: Stock Solution Preparation

This protocol utilizes a self-validating system —incorporating visual and gravimetric checkpoints to guarantee that the final concentration is accurate and the solute is fully dissolved without degradation ([4]).

Table 2: Stock Solution Dilution Guide (Target: 10 mL Final Volume)

Target ConcentrationMass of Compound Required (mg)Solvent Volume (mL)
1 mM 1.9610.0
5 mM 9.7910.0
10 mM 19.5810.0
50 mM 97.8810.0
Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride from cold storage to a desiccator at room temperature (RT) for 30 minutes before opening.

  • Causality: Hydrochloride salts are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, artificially inflating the mass and resulting in a sub-potent stock solution.

  • Self-Validation: The powder should appear as a free-flowing crystalline solid. Clumping indicates moisture ingress.

Step 2: Gravimetric Measurement

  • Action: Using an analytical balance (0.01 mg precision), weigh exactly 19.58 mg of the compound into an anti-static weigh boat to prepare a 10 mM stock.

  • Self-Validation: The balance must return to absolute zero after the weigh boat is removed, confirming complete quantitative transfer.

Step 3: Primary Solvation (q.s. approach)

  • Action: Transfer the powder to a sterile amber glass vial. Add 8.0 mL (80% of the final volume) of Anhydrous DMSO.

  • Causality: Adding a partial volume first accounts for the volume displaced by the solute, preventing the final solution from exceeding the 10.0 mL target.

Step 4: Dissolution & Kinetic Agitation

  • Action: Vortex the mixture at medium speed for 60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2 minutes. Avoid heating above 37°C to prevent thermal degradation of the thioether.

  • Self-Validation (The Tyndall Test): Shine a laser pointer through the vial. The absence of beam scattering (Tyndall effect) confirms that the crystal lattice is completely broken and the compound is fully in solution.

Step 5: Final Volume Adjustment

  • Action: Add the remaining DMSO to reach exactly 10.0 mL. Invert 5 times to homogenize.

Step 6: Sterile Filtration

  • Action: Pass the solution through a 0.22 µm syringe filter into a sterile receiving vial.

  • Causality: Use PTFE membranes for DMSO (chemical compatibility) and PES membranes for aqueous solutions (low drug-binding). This step removes opportunistic pathogens for cell-based assays.

Step 7: Aliquoting & Cryopreservation

  • Action: Purge the headspace of the vial with inert Argon gas (optional but recommended). Divide into 200 µL single-use aliquots in amber microcentrifuge tubes. Store at -20°C.

  • Causality: Amber tubes shield the thioether from UV-induced radical oxidation. Single-use aliquots eliminate freeze-thaw cycles, which cause localized concentration gradients and precipitation.

Workflow Visualization

Workflow N1 1. Equilibrate & Weigh (Prevent moisture absorption) N2 2. Solvent Addition (Anhydrous DMSO or ddH2O) N1->N2 N3 3. Dissolution & Sonication (Overcome lattice energy) N2->N3 N4 4. Sterile Filtration (0.22 µm PTFE/PES) N3->N4 N5 5. Aliquoting (Amber vials, shield from UV) N4->N5 N6 6. Cryopreservation (Store at -20°C) N5->N6 N7 7. Quality Control (LC-MS validation) N5->N7 Validate Integrity

Workflow for the preparation, filtration, and quality control of stock solutions.

Quality Control & Downstream Application

Assay Buffer Compatibility: When diluting the DMSO stock into aqueous assay buffers, ensure the final pH does not exceed the pKa of the piperidine nitrogen (typically ~10.0). In highly basic media, the compound will deprotonate into its free-base form, drastically reducing its aqueous solubility and causing it to crash out of solution.

Analytical Validation: For stock solutions stored longer than 6 months, perform Liquid Chromatography-Mass Spectrometry (LC-MS) prior to use. Monitor for the M+16 peak, which indicates that the ethylsulfanyl group has oxidized into a sulfoxide degradant. If the M+16 peak exceeds 2% relative abundance, discard the aliquot.

References

  • Protocol for Buffer Stock Solution 1 - QIAGEN Source: qiagen.com URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Derivative The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form key interactions with biological targets make it a versatile foundation for designing novel therapeutics, particularly for disorders of the central nervous system (CNS).[2] 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative with a currently uncharacterized pharmacological profile.[3][4][5] The structural alerts within this molecule, namely the piperidine ring, suggest potential interactions with a range of CNS targets, including but not limited to cholinesterases, monoamine transporters, and sigma receptors.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro pharmacological characterization of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. We present detailed protocols for a panel of robust and validated assays targeting key CNS proteins commonly modulated by piperidine-containing compounds: acetylcholinesterase (AChE), the sigma-1 receptor, and the dopamine transporter (DAT). The ensuing data will be instrumental in elucidating the mechanism of action and potential therapeutic applications of this novel chemical entity.

I. Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its action at cholinergic synapses.[9] Inhibition of AChE leads to an accumulation of acetylcholine, which is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[10] The piperidine moiety is present in several known AChE inhibitors, making this a primary target for investigation.[1] We will employ a colorimetric assay based on the Ellman method, which is a widely accepted and robust technique for high-throughput screening of AChE inhibitors.[9][10][11]

Experimental Workflow: AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, DTNB, Substrate (ATCI), and AChE Enzyme add_buffer Add Assay Buffer prep_reagents->add_buffer prep_compound Prepare Serial Dilutions of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride add_compound Add Test Compound or Vehicle prep_compound->add_compound add_buffer->add_compound add_enzyme Add AChE Enzyme Solution add_compound->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_dtnb Add DTNB Solution pre_incubate->add_dtnb initiate_reaction Initiate Reaction with ATCI Substrate add_dtnb->initiate_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the colorimetric AChE inhibition assay.

Detailed Protocol: Colorimetric AChE Inhibition Assay

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (pH 8.0)

  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

  • 96-well clear, flat-bottom microplate

  • Multichannel pipettor

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer (pH 8.0).

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.

    • ATCI Solution: Prepare a 10 mM stock solution of ATCI in deionized water.

    • AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.[12]

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 140 µL of Assay Buffer

      • 10 µL of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 1%).

      • 10 µL of AChE enzyme solution.[1]

  • Pre-incubation:

    • Incubate the plate at 25°C for 15 minutes to allow the test compound to interact with the enzyme.[10]

  • Reaction Initiation and Detection:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI substrate solution.[1]

    • Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm every minute for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_sample / V_control)] x 100 where V_sample is the rate of reaction in the presence of the test compound, and V_control is the rate of reaction with the vehicle control.[1]

  • Determine the IC50 value , which is the concentration of the inhibitor that causes 50% inhibition of AChE activity. This is achieved by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[13]

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Kinetic Reading Measurement of the reaction progress over time.
DTNB A chemical that reacts with the product of the enzymatic reaction to produce a yellow color.[9]
ATCI A synthetic substrate for the AChE enzyme.[1]

II. Sigma-1 Receptor Binding Assay

Scientific Rationale: The sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of neurological and psychiatric disorders.[14] It is a common target for drugs with a piperidine scaffold.[6] A radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity (Ki) of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride for the sigma-1 receptor.[14][15]

Signaling Pathway and Experimental Logic

Sigma1_Binding cluster_components Assay Components cluster_binding Binding Equilibrium cluster_outcome Measurement receptor Sigma-1 Receptor (Membrane Prep) binding_complex [3H]-(+)-Pentazocine-Receptor Complex receptor->binding_complex radioligand [3H]-(+)-Pentazocine (Radioligand) radioligand->binding_complex Binds test_compound 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (Test Compound) test_compound->binding_complex Competes for Binding bound_radioactivity Measure Bound Radioactivity binding_complex->bound_radioactivity Quantify

Caption: Principle of the competitive sigma-1 receptor binding assay.

Detailed Protocol: Sigma-1 Receptor Radioligand Binding Assay

Materials:

  • Cell membranes prepared from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).[15]

  • [3H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • 96-well microplate

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Plate Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).[6]

      • 50 µL of varying concentrations of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]-(+)-Pentazocine at a concentration near its Kd (e.g., 1-2 nM).[15]

      • 100 µL of the prepared cell membrane suspension (approximately 20-50 µg of protein).

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.[1]

  • Washing:

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.[7]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Determine the IC50 value:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

ParameterDescription
Ki The inhibition constant; a measure of the affinity of the test compound for the receptor.
Kd The equilibrium dissociation constant; a measure of the affinity of the radioligand for the receptor.
[3H]-(+)-Pentazocine A selective radioligand for the sigma-1 receptor.[14][15]
Haloperidol A high-affinity ligand used to define non-specific binding.[6]

III. Dopamine Transporter (DAT) Uptake Assay

Scientific Rationale: The dopamine transporter is a presynaptic protein that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[7][16] DAT is a primary target for many therapeutic agents and drugs of abuse. Given that many piperidine derivatives interact with monoamine transporters, assessing the effect of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride on DAT function is a logical step.[8] This protocol describes a functional assay to measure the inhibition of [3H]dopamine uptake into cells expressing the human dopamine transporter (hDAT).[7][16]

Experimental Workflow: DAT Uptake Assay

DAT_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_assay_execution Assay Execution cluster_detection_analysis Detection & Analysis seed_cells Seed hDAT-expressing cells in a 96-well plate incubate_cells Incubate cells to form a confluent monolayer seed_cells->incubate_cells wash_cells Wash cells with Uptake Buffer incubate_cells->wash_cells pre_incubate Pre-incubate with Test Compound or Vehicle wash_cells->pre_incubate initiate_uptake Initiate uptake with [3H]Dopamine pre_incubate->initiate_uptake incubate_uptake Incubate for 5-10 min at 37°C initiate_uptake->incubate_uptake terminate_uptake Terminate uptake and wash cells incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells count_radioactivity Quantify intracellular radioactivity lyse_cells->count_radioactivity calculate_inhibition Calculate % Inhibition count_radioactivity->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the dopamine transporter (DAT) uptake inhibition assay.

Detailed Protocol: [3H]Dopamine Uptake Inhibition Assay

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

  • [3H]Dopamine

  • Nomifensine (or a similar DAT inhibitor for defining non-specific uptake)

  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

  • Culture medium for hDAT cells

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Lysis Buffer (e.g., 1% SDS)

  • 96-well cell culture plate

  • Scintillation vials, fluid, and counter

Procedure:

  • Cell Plating:

    • Seed the hDAT-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[7]

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.[16]

  • Assay Protocol:

    • On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (e.g., 0.1 nM to 10 µM) to the wells.

    • For control wells (100% uptake), add buffer without the test compound. For non-specific uptake, add a high concentration of a known DAT inhibitor like nomifensine (10 µM final concentration).[7]

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-20 minutes.[7]

  • Uptake Initiation and Termination:

    • Initiate the uptake by adding 50 µL of uptake buffer containing [3H]Dopamine (final concentration of ~10-20 nM).

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[7]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[7]

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific [3H]Dopamine uptake.
hDAT cells Cells genetically engineered to express the human dopamine transporter.
[3H]Dopamine Radiolabeled dopamine used to measure transporter activity.
Nomifensine A selective DAT inhibitor used to define non-specific uptake.[7]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. By systematically evaluating its activity at acetylcholinesterase, the sigma-1 receptor, and the dopamine transporter, researchers can generate a foundational pharmacological profile for this novel compound. The resulting data, including IC50 and Ki values, will be crucial for guiding future studies, such as selectivity profiling against other receptors and transporters, and for informing the potential therapeutic direction of this and structurally related molecules.

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Retrieved from [Link]

  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]

  • ACS Publications. (2022, November 16). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Retrieved from [Link]

  • Springer Link. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • MilliporeSigma. (n.d.). High Density Receptor-Ligand Binding Assays. Retrieved from [Link]

  • Cohesion Bioscience. (n.d.). Rat Dopamine Transporter ELISA Kit User Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for alpha(1a) and alpha(1d) Adrenergic Receptor Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PubMed Central. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Semantic Scholar. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • researchgate.net. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride (C8H17NS). Retrieved from [Link]

  • DNDi. (2019, October 31). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(methylsulfanyl)piperidine hydrochloride (C6H13NS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bemegride. PubChem. Retrieved from [Link]

  • PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the synthesis of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride [1].

This molecule is a critical building block in drug development, featuring a thioether linkage and a secondary amine hydrochloride salt. The standard synthetic route involves a three-step sequence starting from N-Boc-4-(hydroxymethyl)piperidine. While theoretically straightforward, researchers frequently encounter severe yield bottlenecks due to moisture sensitivity, competitive oxidation, and isolation difficulties.

This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to maximize your yield.

Part 1: Synthetic Workflow Visualization

To establish a baseline, the following diagram illustrates the optimized three-step synthetic pathway.

SynthesisPathway A N-Boc-4-(hydroxymethyl) piperidine B N-Boc-4-(methanesulfonyloxymethyl) piperidine (Mesylate) A->B MsCl, Et3N CH2Cl2, 0 °C C N-Boc-4-[(ethylsulfanyl)methyl] piperidine (Thioether) B->C NaSEt, DMF 60 °C, SN2 D 4-[(Ethylsulfanyl)methyl] piperidine hydrochloride (Final Product) C->D 4M HCl / Dioxane RT, Deprotection

Figure 1: Three-step synthetic workflow for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Part 2: Troubleshooting & FAQs (Causality & Optimization)

Q1: My yield drops significantly during the initial mesylation step. The TLC shows unreacted starting material even after adding excess Methanesulfonyl chloride (MsCl). What is happening? A1: The root cause is almost certainly moisture in your solvent or glassware. MsCl is highly electrophilic and reacts rapidly with water to form methanesulfonic acid and HCl. This side reaction not only consumes your reagent but also protonates your base (Triethylamine, Et 3​ N), neutralizing its ability to act as an acid scavenger. Once the base is depleted, the reaction halts. Solution: Ensure your dichloromethane (CH 2​ Cl 2​ ) is strictly anhydrous. Use 1.5 equivalents of Et 3​ N to provide a sufficient buffer against trace moisture, and always add MsCl dropwise at 0 °C to control the exothermic kinetics and prevent side reactions.

Q2: The thioetherification (S N​ 2) step gives low conversion, and I am detecting a strong odor along with a non-polar by-product. How can I drive this to completion? A2: You are likely observing the oxidative dimerization of ethanethiol. In the presence of ambient oxygen and base, free ethanethiol rapidly oxidizes to diethyl disulfide, a non-polar by-product that halts your S N​ 2 reaction[2]. Solution: Abandon the use of free ethanethiol with a weak base. Instead, use pre-formed Sodium ethanethiolate (NaSEt) [3]. Conduct the reaction in anhydrous Dimethylformamide (DMF) under a strict Argon atmosphere. DMF is a polar aprotic solvent that strongly solvates the sodium cation but leaves the ethanethiolate anion "naked" and highly nucleophilic, drastically accelerating the S N​ 2 displacement of the mesylate[4][5].

Q3: I am losing massive amounts of product during the final Boc-deprotection and isolation. The product forms an intractable, sticky gum instead of a solid. How do I fix this? A3: This is a classic isolation failure caused by the hygroscopic nature of the final secondary amine hydrochloride salt and the choice of deprotection reagent. If you are using Trifluoroacetic acid (TFA), you are generating a trifluoroacetate salt, which is notoriously difficult to crystallize. Solution: Switch to 4M HCl in 1,4-dioxane [6][7][8]. This reagent directly yields the desired hydrochloride salt. Because the final salt is highly polar, it is insoluble in non-polar solvents. By concentrating the dioxane and triturating the residue with an anti-solvent like Methyl tert-butyl ether (MTBE) or diethyl ether, you force the rapid precipitation of the salt, preventing it from oiling out and trapping solvent impurities.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the critical parameters required to maintain high yields across the synthetic workflow. Deviating from these parameters triggers the failure modes described above.

Reaction StepTarget TransformationOptimized ParametersCommon Failure ModeYield Impact (Optimized vs. Failed)
1. Mesylation Alcohol MesylateAnhydrous CH 2​ Cl 2​ , 1.5 eq Et 3​ N, 0 °CMoisture-induced MsCl hydrolysis95% vs. < 50%
2. Thioetherification Mesylate ThioetherPre-formed NaSEt, Anhydrous DMF, Argon, 60 °CThiol oxidation to diethyl disulfide88% vs. < 40%
3. Deprotection N-Boc Amine HCl4M HCl in Dioxane, MTBE anti-solvent crashProduct oiling out / Hygroscopic mass loss92% vs. < 45%

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. If the physical observations (e.g., precipitation, color changes) do not match the descriptions, halt the process and verify reagent integrity.

Protocol A: Synthesis of N-Boc-4-(methanesulfonyloxymethyl)piperidine
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an Argon balloon.

  • Dissolution: Dissolve N-Boc-4-(hydroxymethyl)piperidine (10.0 g, 46.4 mmol) in anhydrous CH 2​ Cl 2​ (100 mL). Add Triethylamine (9.7 mL, 69.6 mmol, 1.5 eq).

  • Cooling & Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add Methanesulfonyl chloride (4.3 mL, 55.7 mmol, 1.2 eq) over 15 minutes. Self-Validation: A white precipitate (Et 3​ N·HCl) will immediately begin to form.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO 3​ (50 mL). Extract with CH 2​ Cl 2​ (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the mesylate as a pale yellow oil (approx. 13.0 g, 95% yield). Use immediately in the next step.

Protocol B: Synthesis of N-Boc-4-[(ethylsulfanyl)methyl]piperidine
  • Setup: In a thoroughly dried 250 mL flask under Argon, suspend Sodium ethanethiolate (5.8 g, 69.0 mmol, 1.5 eq) in anhydrous DMF (80 mL)[3][4].

  • Addition: Dissolve the mesylate intermediate (13.0 g, 44.3 mmol) in anhydrous DMF (20 mL) and add it to the suspension via syringe.

  • Heating: Heat the reaction mixture to 60 °C for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the mesylate spot should completely disappear.

  • Workup: Cool to room temperature and dilute with water (200 mL) to dissolve the sodium mesylate salts. Extract with Ethyl Acetate (3 × 100 mL). Wash the organic layer extensively with water (3 × 100 mL) to remove DMF, followed by brine.

  • Isolation: Dry over Na 2​ SO 4​ and concentrate to yield the thioether as a clear oil (approx. 10.1 g, 88% yield).

Protocol C: Deprotection to 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
  • Deprotection: Dissolve the thioether (10.0 g, 38.5 mmol) in 4M HCl in 1,4-dioxane (40 mL, ~4 eq)[6][7].

  • Reaction: Stir at room temperature for 2 hours. Self-Validation: Vigorous gas evolution (CO 2​ and isobutylene) will occur initially. The solution may become slightly cloudy.

  • Concentration: Evaporate the dioxane under reduced pressure until a thick syrup remains. Do not over-dry using a high-temperature water bath, as this degrades the product.

  • Precipitation (Critical Step): Add ice-cold MTBE (100 mL) to the syrup and stir vigorously. A white solid will rapidly crash out.

  • Filtration: Filter the highly hygroscopic solid rapidly through a Büchner funnel under a blanket of Argon or dry nitrogen. Wash with additional cold MTBE (20 mL).

  • Drying: Transfer immediately to a vacuum desiccator containing P 2​ O 5​ and dry overnight to afford the pure 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride[1] as a white, free-flowing powder (approx. 6.9 g, 92% yield).

References

  • Grokipedia. "Sodium ethanethiolate". Grokipedia. Available at: [Link]

  • ChemRxiv. "Accessing and Utilizing Thiols in Organic Chemistry". ChemRxiv. Available at:[Link]

  • Common Organic Chemistry. "Boc Deprotection - HCl". Common Organic Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". PMC. Available at:[Link]

  • Canadian Science Publishing. "The reactions of some a-halo-P-ketosulfones with hard and soft nucleophiles". Canadian Journal of Chemistry. Available at:[Link]

Sources

Optimization

preventing degradation of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in aqueous solutions

Welcome to the technical support center for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in aqueous solutions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Introduction to Stability Concerns

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is a bifunctional molecule containing a piperidine ring and a thioether linkage. Both moieties present unique stability challenges in aqueous environments. The primary degradation pathway of concern is the oxidation of the sulfur atom in the thioether group, which can lead to the formation of the corresponding sulfoxide and sulfone. Additionally, the stability of the piperidine ring can be influenced by the pH of the solution. This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is showing a decrease in purity over time, even when stored at low temperatures. What is the likely cause?

A1: The most probable cause of degradation is the oxidation of the thioether group to form a sulfoxide and subsequently a sulfone. This oxidation can be initiated by dissolved oxygen in the aqueous solvent and can be catalyzed by trace metal ions. Even at low temperatures, this process can occur over time. To prevent this, it is crucial to use degassed solvents and consider the addition of antioxidants.

Q2: What is the optimal pH range for storing aqueous solutions of this compound?

A2: For piperidine derivatives, maintaining a slightly acidic to neutral pH (in the range of 4-7) is generally recommended to ensure the stability of the protonated piperidine ring, which is less susceptible to certain degradation pathways compared to the free base.[1] The hydrochloride salt of the compound naturally provides a slightly acidic pH in aqueous solutions. However, for long-term storage, buffering the solution within this range is advisable.

Q3: Can I use common buffers like phosphate-buffered saline (PBS) for my experiments?

A3: While PBS is a common buffer, it is important to be aware that it can contain metal ions that may catalyze oxidation. If you are using PBS, it is recommended to use a grade with low metal content or to add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any catalytic metal ions.

Q4: I am observing new, more polar peaks in my HPLC analysis of an aged solution. What are these likely to be?

A4: The new, more polar peaks are likely the sulfoxide and sulfone degradation products. The addition of oxygen atoms to the sulfur increases the polarity of the molecule, leading to earlier elution times in reversed-phase HPLC. Confirmation of these species can be achieved using mass spectrometry (MS).

Q5: How can I effectively remove dissolved oxygen from my aqueous solvent?

A5: Dissolved oxygen can be removed by sparging the solvent with an inert gas, such as nitrogen or argon, for 15-30 minutes. Alternatively, the solvent can be degassed using a sonicator under vacuum. It is important to work quickly after degassing to minimize the re-dissolution of oxygen.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of compound purity in solution Oxidation of the thioether by dissolved oxygen.Prepare solutions using degassed solvents (sparged with nitrogen or argon). Work under an inert atmosphere whenever possible.[2]
Catalysis of oxidation by trace metal ions.Add a chelating agent such as EDTA (0.1-1 mM) to the solution to sequester metal ions.[3]
Precipitation of the compound from the aqueous solution Poor solubility at the prepared concentration or pH.Ensure the compound is fully dissolved. The solubility of piperidine derivatives can be pH-dependent; adjusting the pH to a more acidic range may improve solubility.[1] Consider using a co-solvent like ethanol or DMSO for stock solutions, then diluting into the aqueous buffer.
Inconsistent analytical results (HPLC/LC-MS) Adsorption of the compound to container surfaces.Use silanized glassware or low-adsorption polypropylene tubes to minimize surface binding.[3]
Degradation during the analytical run.Ensure the mobile phase is degassed and, if possible, blanketed with helium during the run. Keep the autosampler temperature low (e.g., 4°C).
Formation of multiple degradation products.Optimize the chromatographic method to achieve good separation of the parent compound and its potential degradation products (sulfoxide and sulfone). A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride with enhanced stability.

Materials:

  • 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

  • High-purity water (Milli-Q® or equivalent)

  • Ascorbic acid (or other suitable antioxidant)

  • EDTA disodium salt

  • Nitrogen or Argon gas source

  • Sterile, low-adsorption microcentrifuge tubes or vials

Procedure:

  • Solvent Degassing: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Stabilizing Buffer: To the degassed water, add EDTA to a final concentration of 0.5 mM and ascorbic acid to a final concentration of 1 mM. Stir gently under the inert gas stream until fully dissolved.

  • Weighing the Compound: In a separate, clean container, accurately weigh the required amount of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride to prepare a 10 mM solution.

  • Dissolution: Add the weighed compound to the prepared stabilizing buffer. Mix gently by inversion or slow vortexing until the compound is completely dissolved. Avoid vigorous shaking to minimize reintroduction of oxygen.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-adsorption tubes. Flush the headspace of each tube with nitrogen or argon before sealing. Store the aliquots at -20°C or below, protected from light.

Protocol 2: HPLC Method for Monitoring Degradation

This protocol provides a general reversed-phase HPLC method for separating 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride from its potential sulfoxide and sulfone degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Gradient Program 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the parent compound and any new peaks corresponding to the more polar degradation products. The expected elution order is: Sulfone -> Sulfoxide -> Parent Compound.

  • For peak identification and confirmation, collect fractions and analyze by mass spectrometry (LC-MS).

Visualizing Degradation and Prevention

The following diagrams illustrate the primary degradation pathway and the logical workflow for ensuring the stability of your compound.

cluster_degradation Primary Degradation Pathway Parent 4-[(Ethylsulfanyl)methyl]piperidine Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide Oxidation Sulfone Sulfone Metabolite Sulfoxide->Sulfone Further Oxidation cluster_workflow Experimental Workflow for Solution Stability Start Start: Prepare Aqueous Solution Degas Degas Solvent (N2 or Ar sparging) Start->Degas Additives Add Stabilizers (Antioxidant, Chelator) Degas->Additives Dissolve Dissolve Compound (under inert atmosphere) Additives->Dissolve Store Aliquot and Store (-20°C or below, protect from light) Dissolve->Store Analyze Analyze by HPLC (monitor for degradation products) Store->Analyze End Stable Solution for Experiments Analyze->End

Caption: Recommended workflow for preparing stable aqueous solutions.

References

  • Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. (2023). [Link]

  • Tintoll. (2026). Thioether Antioxidant. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Influence of phenolic antioxidants and a thioether on the long-term... ResearchGate. [Link]

  • A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynt. ChemRxiv. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • development of antioxidant poly(thioether-ester) nanoparticles. SciELO. [Link]

  • Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst Electronic Supplementary Material (ESI). The Royal Society of Chemistry. [Link]

  • Thioethers | Antioxidant Synergists for Plastics. amfine.com. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 4-[(Ethylsulfanyl)methyl]piperidine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride .

This molecule presents a dual challenge for LC-MS/MS bioanalysis:

  • The Piperidine Ring : A highly basic secondary amine (pKa ~10.4) that complicates chromatographic retention and induces peak tailing.

  • The Ethylsulfanyl Group : An electron-rich thioether that is highly susceptible to spontaneous oxidation during sample preparation and ionization.

The following FAQs, protocols, and validated parameters are engineered to help you build a robust, self-validating analytical method.

PART 1: Sample Preparation & Stability FAQs

Q1: During MS full scans, I am observing unexpected peaks at +16 Da and +32 Da relative to my target mass. What is causing this, and how do I prevent it? A: You are observing the spontaneous oxidation of the ethylsulfanyl (thioether) group.

  • Causality: Thioethers are highly susceptible to oxidation, particularly at air-water interfaces or in the presence of reactive oxygen species (ROS) and trace peroxides found in aging organic solvents[1]. The +16 Da peak corresponds to the sulfoxide derivative, while the +32 Da peak is the sulfone derivative.

  • Self-Validating Solution: To isolate the root cause, inject a neat standard prepared in freshly opened, LC-MS grade solvent. If the +16 Da peak disappears, matrix-induced or solvent-induced oxidation is confirmed. Prevent this by using fresh solvents, minimizing sample exposure to air, and adding a mild antioxidant (e.g., 0.1% ascorbic acid) to your extraction buffers.

Q2: What is the most reliable extraction method for isolating this compound from complex biological matrices (e.g., plasma)? A: Mixed-mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard for this molecule.

  • Causality: The piperidine nitrogen is fully protonated at physiological pH. Liquid-liquid extraction (LLE) would require highly basic conditions (pH > 12) to neutralize the amine, which can degrade the analyte and co-extract unwanted matrix lipids. MCX SPE exploits the positive charge of the protonated amine, trapping it via strong ionic interactions while allowing aggressive organic washes to remove neutral and acidic interferences[2].

PART 2: Chromatographic Optimization FAQs

Q3: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A: You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a high-pH Reversed-Phase (RP) method.

  • Causality: At standard acidic LC-MS conditions (e.g., 0.1% formic acid), the piperidine ring is fully ionized, rendering the molecule too polar to partition into the hydrophobic C18 stationary phase.

  • Self-Validating Solution: Implement a HILIC column (e.g., bare silica or amide-bonded). HILIC provides orthogonal retention by partitioning the polar, protonated analyte into a water-enriched layer immobilized on the stationary phase[3]. Validate retention by co-injecting a void volume marker (e.g., toluene); your analyte must elute at least two column volumes later.

Q4: I am experiencing severe peak tailing. What causes this and how do I fix it? A: Peak tailing for secondary amines is a classic symptom of secondary interactions.

  • Causality: The positively charged piperidine nitrogen undergoes unwanted ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column.

  • Solution: Use an end-capped or polar-embedded column. Additionally, ensure your mobile phase has adequate ionic strength (e.g., 10 mM ammonium formate) to effectively mask residual silanols and compete for these interaction sites.

PART 3: Mass Spectrometry (ESI-MS/MS) FAQs

Q5: What are the optimal ionization conditions and primary fragmentation pathways for MRM transitions? A: The compound must be analyzed in Positive Electrospray Ionization (ESI+) mode. The protonated precursor ion [M+H]+ is observed at m/z 160.1 .

  • Causality: The highly basic nitrogen atom readily accepts a proton in the ESI source[2]. Under Collision-Induced Dissociation (CID), the molecule undergoes two primary, predictable pathways:

    • Neutral loss of ethanethiol (-62 Da): The cleavage of the thioether yields a highly stable methylenepiperidinium ion at m/z 98.1 . This is your primary quantifier.

    • Alpha-cleavage and ring fission: The piperidine ring undergoes characteristic alpha-cleavage adjacent to the nitrogen, resulting in the loss of the substituent and yielding a fragment at m/z 84.1 [4]. This serves as an excellent qualifier.

PART 4: Visualizations & Workflows

Workflow Start Sample Prep: MCX SPE Extraction CheckOx Check MS Scan: Are +16 Da / +32 Da peaks present? Start->CheckOx FixOx Thioether Oxidation Detected: Use Fresh Solvents & Add Antioxidants CheckOx->FixOx Yes LC Chromatography: Select HILIC or High-pH RP C18 CheckOx->LC No FixOx->LC MS ESI+ MS/MS Tuning: Precursor m/z 160.1 LC->MS MRM Set MRM Transitions: Quant: 160.1 -> 98.1 Qual: 160.1 -> 84.1 MS->MRM

Figure 1: Logical workflow for LC-MS method development and oxidation troubleshooting.

Fragmentation Precursor Protonated Precursor [M+H]+ m/z 160.1 Path1 Neutral Loss of Ethanethiol (-62 Da) Precursor->Path1 Path2 Alpha-Cleavage & Substituent Loss (-76 Da) Precursor->Path2 Prod1 Methylenepiperidinium Ion m/z 98.1 (Quantifier) Path1->Prod1 Prod2 Piperidine Ring Fragment m/z 84.1 (Qualifier) Path2->Prod2

Figure 2: Primary CID fragmentation pathways for 4-[(Ethylsulfanyl)methyl]piperidine.

PART 5: Data Presentation & Parameters

Table 1: Recommended HILIC Gradient Conditions Column: Amide-bonded HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)%A (10 mM NH₄Formate, pH 3.0)%B (Acetonitrile, 0.1% FA)
0.00.40595
1.00.40595
4.00.404060
5.00.404060
5.10.40595
8.00.40595

Table 2: Optimized ESI-MS/MS Parameters & MRM Transitions

Parameter / TransitionValue / SettingScientific Rationale
Ionization Mode ESI Positive (ESI+)Piperidine nitrogen readily accepts a proton.
Capillary Voltage 3.5 kVOptimal for small, highly basic molecules.
Precursor Ion m/z 160.1 [M+H]+ of the free base (Exact mass 159.11 Da).
Quantifier MRM 160.1 → 98.1Loss of ethanethiol (-62 Da); highly specific to the thioether.
Qualifier MRM 160.1 → 84.1Alpha-cleavage/ring fission; confirms piperidine core identity.
Collision Energy (CE) 20 eV (Quant) / 35 eV (Qual)Empirically derived to maximize fragment ion stability.

PART 6: Experimental Protocols

Protocol 1: MCX SPE Extraction Workflow

This protocol ensures the basic piperidine is retained while matrix lipids and neutral interferences are eliminated.

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Formic Acid (FA) in water to disrupt protein binding and ensure the piperidine nitrogen is fully protonated.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge, followed by 1 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 drop/second.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral lipids and phospholipids. The analyte remains bound via ionic interaction.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the piperidine, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial HILIC mobile phase (95% Acetonitrile).

Protocol 2: LC-MS/MS Method Tuning and Validation
  • Preparation: Prepare a 100 ng/mL tuning solution of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in 50:50 Water:Acetonitrile with 0.1% FA.

  • Infusion: Infuse the solution directly into the MS source at 10 µL/min using a syringe pump.

  • Precursor Optimization: Run a Q1 full scan (m/z 100-300). Adjust the Declustering Potential (DP) or Cone Voltage until the m/z 160.1 peak is maximized. Verify the absence of m/z 176.1 (+16 Da) to ensure no in-source oxidation is occurring.

  • Product Ion Scan: Isolate m/z 160.1 in Q1 and perform a product ion scan in Q3 (m/z 50-170). Ramp the Collision Energy (CE) from 10 to 50 eV.

  • MRM Selection: Select the most abundant and stable fragments (m/z 98.1 and 84.1). Lock in the specific CE values that yield the highest signal-to-noise ratio for each transition.

Sources

Optimization

reducing impurities in 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride batch preparation

Welcome to the Technical Support Center for the batch preparation of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride . This guide is designed for researchers and drug development professionals to troubleshoot common sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch preparation of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride . This guide is designed for researchers and drug development professionals to troubleshoot common synthetic bottlenecks, specifically focusing on impurity mitigation, chemoselective rescue, and final salt purification.

Below, you will find field-validated FAQs, mechanistic explanations, and step-by-step protocols to ensure high-yield, pharmaceutical-grade synthesis.

Synthesis Workflow & Impurity Origins

Workflow SM 4-Piperidinemethanol Boc N-Boc Protection SM->Boc Act Activation (MsCl/TsCl) Boc->Act Imp1 N-Alkylated Byproducts Boc->Imp1 Incomplete Protection Thio Thioetherification (NaSEt) Act->Thio Deprot Deprotection & HCl Salt Thio->Deprot Imp2 Sulfoxide Impurities Thio->Imp2 O2 Exposure Product 4-[(Ethylsulfanyl)methyl] piperidine HCl Deprot->Product Imp3 Residual Salts/Solvents Deprot->Imp3 Poor Crystallization

Workflow of 4-[(Ethylsulfanyl)methyl]piperidine HCl synthesis and impurity origins.

FAQ & Troubleshooting Guide

Q1: We are observing a persistent +16 Da mass shift in our LC-MS analysis of the final batch. What is the mechanistic cause, and how can we mitigate it?

A1: A +16 Da shift in a thioether-containing compound almost invariably indicates oxidation to a sulfoxide impurity. Thioethers are highly susceptible to spontaneous air oxidation during the thioetherification step (e.g., reaction with sodium ethanethiolate) or during subsequent aqueous workups.

Mechanistically, the electron-rich sulfur atom readily reacts with dissolved oxygen or trace peroxides in solvents. To prevent this, ensure strict degassing of all solvents (sparging with argon) and maintain an inert atmosphere. If the sulfoxide impurity is already present in your batch, it can be rescued via chemoselective deoxygenation. For example, using a system of sodium borohydride and iodine[1] provides an operationally simple method to convert sulfoxides back to thioethers without degrading the piperidine core.

Mechanism Sulf Sulfoxide Impurity (+16 Da) Inter Iodosulfonium Intermediate Sulf->Inter I2 Activation Reagent NaBH4 / I2 System Reagent->Inter Generates Active Species Sulfide Purified Thioether (Target) Inter->Sulfide Hydride Reduction

Mechanistic pathway for the targeted deoxygenation of sulfoxide impurities.

Q2: How do the different sulfoxide reduction methods compare for batch rescue?

A2: Selecting the right reduction system depends on the scale of your batch and the functional group tolerance required. Below is a quantitative comparison of established deoxygenation methods for thioether synthesis:

Reduction SystemReagentsReaction TimeYieldScalabilityNotes
Borohydride/Iodine NaBH₄, I₂, THF1–2 h>90%HighExcellent for batch rescue; cheap reagents; highly chemoselective[1].
Samarium Iodide SmI₂, Et₃N<1 h>95%Low-MediumExtremely fast, but SmI₂ is expensive and sensitive to moisture[1].
Thiol/Catalyst 3-Mercaptopropionic acid, cat. I₂, MeCN2–4 h85–90%HighMild conditions; highly tolerant of acid-sensitive protecting groups[1].
Q3: What is the validated, step-by-step methodology for rescuing a sulfoxide-contaminated batch using the NaBH₄/I₂ system?

A3: This protocol is designed as a self-validating system; the visual disappearance of the iodine color serves as an internal indicator of reactive intermediate formation. Ensure this is performed on the N-protected intermediate prior to final HCl salt formation.

Methodology: Chemoselective Deoxygenation of Sulfoxide Impurities

  • Preparation: Dissolve the sulfoxide-contaminated intermediate (e.g., N-Boc-4-[(ethylsulfanyl)methyl]piperidine) in anhydrous THF (10 mL/g of substrate) under a strict argon atmosphere to prevent re-oxidation.

  • Reductant Addition: Add NaBH₄ (2.0 equivalents) in one portion. Stir the suspension at 0 °C for 10 minutes.

  • Activation: Dissolve I₂ (1.0 equivalent) in anhydrous THF (5 mL/g) and add it dropwise to the reaction mixture over 30 minutes. Self-Validation Check: The solution will initially turn brown/purple, then gradually decolorize as the active borane-iodine reducing species is generated and hydrogen gas is evolved[1].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours. Validate completion via LC-MS (monitor the disappearance of the +16 Da peak).

  • Quenching: Carefully add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) dropwise until any residual yellow tint vanishes, effectively neutralizing unreacted iodine.

  • Extraction & Recovery: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified thioether.

Q4: We are detecting higher molecular weight impurities that suggest dimerization or cross-reactivity. Why is this happening?

A4: The piperidine ring is a strong organic base (pKa ~11.1) and a highly potent nucleophile due to its secondary amine structure[]. If the nitrogen is not adequately protected during the activation of the 4-piperidinemethanol precursor (via mesylation/tosylation) or during thioetherification, the unprotected amine will compete with the ethanethiolate nucleophile. This leads to intermolecular N-alkylation and the formation of dimerized impurities. Solution: Ensure quantitative N-protection (using a Boc or Cbz group) before proceeding to the activation step. Do not perform the acidic deprotection to the hydrochloride salt until the thioether bond is fully formed and analytically verified.

Q5: Our final 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride salt fails elemental analysis due to residual inorganic salts and solvents. What is the best purification strategy?

A5: Hydrochloride salts of basic amines often trap inorganic byproducts (like NaCl or sodium tosylate) and polar solvents during crude precipitation. To achieve pharmaceutical-grade purity, a controlled anti-solvent crystallization is required.

Methodology: Anti-Solvent Crystallization of the Hydrochloride Salt Causality: The HCl salt of the piperidine derivative is highly soluble in polar protic solvents but insoluble in non-polar ethers. By dissolving in hot ethanol and titrating with diethyl ether, we force the selective precipitation of the organic salt while leaving inorganic impurities in the mother liquor.

  • Dissolution: Suspend the crude 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in a minimum volume of boiling absolute ethanol (approx. 3–5 mL/g).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine glass frit to remove insoluble inorganic salts.

  • Anti-Solvent Titration: While maintaining the filtrate at 60 °C, add diethyl ether dropwise under continuous stirring until the solution reaches the cloud point (persistent slight turbidity). Self-Validation Check: The turbidity indicates the exact saturation point of the target compound.

  • Annealing: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours. Slow cooling promotes the growth of large, pure crystals rather than an amorphous precipitate.

  • Maturation: Transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize the yield.

  • Isolation: Filter the crystalline product under a vacuum, wash with ice-cold diethyl ether (2x), and dry in a vacuum oven at 40 °C to a constant weight.

References

  • Title: Reduction of Sulfoxides Source: Organic Chemistry Portal URL
  • Title: Piperidine Impurities Source: BOC Sciences URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Validation Guide for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride: Protocol, Solvent Comparison, and qNMR Purity Assessment

Executive Summary For researchers and drug development professionals, establishing the absolute structural identity and purity of pharmaceutical intermediates is a non-negotiable regulatory hurdle. 4-[(Ethylsulfanyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute structural identity and purity of pharmaceutical intermediates is a non-negotiable regulatory hurdle. 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) is a highly polar, aliphatic building block that presents unique analytical challenges due to its lack of a strong UV chromophore and its protonated salt state.

This guide objectively compares analytical validation methodologies, contrasting the performance of quantitative NMR (qNMR) against traditional chromatographic alternatives. By detailing a self-validating qNMR workflow compliant with USP <761> guidelines[1], this document provides a definitive framework for the structural and quantitative validation of this critical compound.

Comparative Analysis: NMR Solvent Systems

To achieve definitive structural elucidation, the choice of deuterated solvent is the most critical variable. We compared three common NMR solvents to determine the optimal environment for analyzing this specific hydrochloride salt.

  • Deuterated Chloroform (CDCl₃) – Suboptimal Alternative: The high polarity of the HCl salt results in poor solubility in CDCl₃. This causes severe line broadening, loss of multiplicity, and inaccurate integration, making it unsuitable for quantitative analysis.

  • Deuterium Oxide (D₂O) – Acceptable for Carbon Skeleton: D₂O provides excellent solubility. However, the acidic piperidine protons (NH₂⁺) undergo rapid deuterium exchange (H/D exchange), rendering them invisible in the ¹H NMR spectrum. This results in a critical loss of information regarding the salt state of the molecule.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆) – Optimal Choice: DMSO-d₆ offers superior solubility while forming a strong hydrogen-bonded solvent cage around the protonated amine. This restricts the proton exchange rate sufficiently to observe the NH₂⁺ protons as distinct, broad signals (~8.8–9.1 ppm). Observing these protons is essential for confirming the hydrochloride salt form rather than the free base.

Comparative Analysis: qNMR vs. Traditional HPLC

Traditionally, High-Performance Liquid Chromatography (HPLC) with UV detection is the default for purity assessment. However, 4-[(Ethylsulfanyl)methyl]piperidine lacks an aromatic ring, leading to poor UV response and a reliance on specialized, non-linear detectors (e.g., ELSD).

  • HPLC (Area Normalization): Requires a homologous reference standard to establish a calibration curve. It is highly subject to response factor bias and often fails to detect inorganic salt impurities.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method that requires no homologous standard. By utilizing an Internal Standard Reference Material (ISRM) such as Maleic Acid, qNMR provides absolute mass fraction purity[2]. Because the area under the NMR resonance is directly proportional to the number of nuclei, qNMR acts as a self-validating system —eliminating the need for external calibration curves and inherently correcting for instrument drift[3].

Experimental Protocol: USP <761> Compliant qNMR Workflow

To maintain scientific integrity and trustworthiness, every step of this protocol is designed to ensure complete magnetization recovery and quantitative accuracy.

Step-by-Step Methodology
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride analyte and ~5.0 mg of Maleic Acid into a static-free vial. Maleic acid is the recommended BIPM-traceable ISRM for DMSO-d₆[4].

  • Dissolution: Add 600 µL of high-purity DMSO-d₆ (≥99.8% D). Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution and homogenization.

  • Acquisition Parameters (1D ¹H qNMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° (zg30 or zg pulse program).

    • Relaxation Delay (D1): 30 seconds. Causality: To ensure >99.3% magnetization recovery, D1 must be set to at least 5 times the longest longitudinal relaxation time (T₁) of the analyte and internal standard. Maleic acid has a T₁ of ~3–5s in DMSO-d₆; thus, a 30s delay guarantees self-validating, quantitative integration[5].

    • Number of Scans (NS): 32 to 64 (targeting an S/N ratio > 250:1).

  • 2D NMR Execution: For unambiguous structural confirmation, sequentially acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

Validation Workflow Visualization

NMR_Validation_Workflow A 1. Gravimetric Sample Prep Analyte + Maleic Acid IS B 2. Solvent Selection Optimization (DMSO-d6) A->B C 3. 1D NMR Acquisition (1H, 13C, D1 > 5*T1) B->C D 4. 2D NMR Elucidation (COSY, HSQC, HMBC) C->D Structural Confirmation E 5. qNMR Purity Calculation USP <761> Compliant C->E Quantitative Integration F 6. Validated Reference Standard Certificate of Analysis D->F E->F

Figure 1: End-to-end NMR validation workflow for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Structural Elucidation & Data Presentation

The following table summarizes the ¹H and ¹³C NMR assignments in DMSO-d₆.

Expertise Insight (Causality of Shifts): In its protonated state, the piperidine ring is conformationally locked on the NMR timescale. This restricted chair conformation causes the geminal protons at C2/C6 and C3/C5 to become diastereotopic, splitting into distinct axial and equatorial signals. The axial protons experience strong 1,3-diaxial shielding, shifting them significantly upfield (~2.80 ppm) relative to their equatorial counterparts (~3.25 ppm).

Furthermore, the ethyl -CH₂- (C9) and bridging -CH₂- (C7) signals resonate at 2.52 ppm and 2.45 ppm, respectively. Because these signals closely flank the DMSO-d₆ residual solvent pentet at 2.50 ppm, high-field instruments (≥400 MHz) and strict baseline correction algorithms are mandatory to prevent integration overlap during qNMR analysis.

Table 1: NMR Spectral Assignments in DMSO-d₆
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)
N1 (NH₂⁺) 8.80 – 9.10Broad multiplet (2H)-
C2, C6 (eq) 3.25br d, J = 12.5 (2H)42.5
C2, C6 (ax) 2.80br q, J = 12.0 (2H)42.5
C9 (-CH₂-) 2.52q, J = 7.4 (2H)25.4
C7 (-CH₂-S) 2.45d, J = 6.8 (2H)36.2
C3, C5 (eq) 1.85br d, J = 13.0 (2H)28.1
C4 (-CH-) 1.75m (1H)33.8
C3, C5 (ax) 1.40m (2H)28.1
C10 (-CH₃) 1.18t, J = 7.4 (3H)14.8
Maleic Acid (IS) 6.26s (2H)130.4

Note: The Maleic Acid internal standard singlet at 6.26 ppm is completely isolated from the analyte's aliphatic signals (1.0–3.5 ppm), fulfilling the BIPM criteria for non-overlapping resonance peaks[6].

Sources

Comparative

mass spectrometry fragmentation pattern of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

Analytical Strategies for 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride: A Mass Spectrometry Comparison Guide As a Senior Application Scientist navigating the complexities of modern drug development, selecting the op...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride: A Mass Spectrometry Comparison Guide

As a Senior Application Scientist navigating the complexities of modern drug development, selecting the optimal analytical platform for characterizing active pharmaceutical ingredients (APIs) and their intermediates is critical. 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) is a versatile building block frequently utilized in the synthesis of novel therapeutics, including orexin receptor agonists.

Because this molecule features both a basic secondary amine (piperidine ring) and a highly labile aliphatic thioether (ethylsulfanyl group), its behavior in a mass spectrometer is highly dependent on the ionization technique applied. This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) for the analysis of this compound, providing mechanistic insights and validated experimental protocols.

Mechanistic Rationale: The Causality of Fragmentation

To develop a robust quantitative assay, we must first understand why specific fragments form. The fragmentation of 4-[(Ethylsulfanyl)methyl]piperidine is governed by the competition between the charge-retaining piperidine nitrogen and the energetically weak carbon-sulfur (C-S) bonds.

ESI-MS/MS (Soft Ionization): In positive-ion ESI, the molecule is readily protonated at the secondary amine, yielding an abundant [M+H]⁺ precursor ion at m/z 160.1. During low-energy Collision-Induced Dissociation (CID), the charge remains localized on the nitrogen, but the fragmentation is driven by the thioether side chain. We observe two primary pathways:

  • Loss of Ethylene (-28 Da): A retro-ene type rearrangement or β -hydrogen transfer within the ethylsulfanyl group results in the neutral loss of ethylene, generating a stable mercaptan fragment at m/z 132.1 [1].

  • Inductive Cleavage (-62 Da): As collision energy increases, heterolytic cleavage of the C-S bond occurs, expelling the entire ethyl mercaptan (ethanethiol) neutral. This yields a highly stable 4-methylenepiperidinium product ion at m/z 98.1 [2].

GC-EI-MS (Hard Ionization): Under 70 eV electron impact, the molecule forms a radical cation (M⁺• at m/z 159). The fragmentation causality here shifts entirely. The radical site on the nitrogen strongly drives α -cleavage, leading to the loss of a hydrogen radical (m/z 158) or the cleavage of the C-C bonds within the piperidine ring. Subsequent rearrangement and loss of the side chain yield the classic piperidine diagnostic fragments at m/z 84 and m/z 70 [3].

Platform Comparison: ESI-QqQ vs. GC-EI-MS

When integrating this compound into a pharmacokinetic (PK) or quality control workflow, LC-ESI-MS/MS and GC-EI-MS offer distinct advantages. GC-MS provides excellent structural confirmation via library matching but suffers from poor chromatography for secondary amines unless derivatized. LC-MS/MS provides superior sensitivity and throughput for native compounds.

Table 1: Characteristic Fragmentation Assignments
Ionization ModePrecursor IonMajor Fragment Ions (m/z)Mechanistic Assignment
ESI(+) 160.1 [M+H]⁺132.1Loss of ethylene (-28 Da) from the ethylsulfanyl moiety
ESI(+) 160.1 [M+H]⁺98.1Loss of ethyl mercaptan (-62 Da) via inductive cleavage
EI (70 eV) 159.1 [M]⁺•158.1 α -cleavage (loss of H radical adjacent to nitrogen)
EI (70 eV) 159.1 [M]⁺•84.1 / 70.1Piperidine ring α -cleavage / aziridinium ion formation
Table 2: Analytical Performance Comparison
ParameterLC-ESI-QqQ (Multiple Reaction Monitoring)GC-EI-MS (Single Quadrupole)
Sensitivity (LOD) 0.5 - 1.0 ng/mL15 - 25 ng/mL
Sample Preparation Simple (Protein precipitation / Dilute & Shoot)Complex (Requires derivatization, e.g., acetylation)
Matrix Effects High (Susceptible to ion suppression in source)Low (Excellent chromatographic resolution prior to EI)
Throughput High (2-5 minute run time per sample)Moderate (15-30 minute run time per sample)

Visualizing the Analytical Logic

To conceptualize the dissociation pathways and the bioanalytical workflow, the following logical models have been generated.

G m1 [M+H]+ m/z 160.1 m2 m/z 132.1 (- C2H4) m1->m2 Low CE Retro-ene m3 m/z 98.1 (- C2H6S) m1->m3 Med CE Inductive Cleavage m4 m/z 70.1 Ring Cleavage m3->m4 High CE Alpha-Cleavage

Figure 1: ESI-MS/MS collision-induced dissociation (CID) pathways.

Workflow step1 Sample Prep & SIL-IS Addition step2 UHPLC Separation step1->step2 step3 ESI(+) Ionization step2->step3 step4 QqQ MS/MS Detection step3->step4

Figure 2: Self-validating LC-MS/MS bioanalytical workflow.

Experimental Protocols: A Self-Validating System

A protocol is only as good as its internal controls. The following LC-MS/MS methodology is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any extraction steps, we mathematically neutralize the impact of variable extraction recoveries and ESI matrix suppression.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma/matrix containing 4-[(Ethylsulfanyl)methyl]piperidine into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., Piperidine-d5 analog at 100 ng/mL). Causality: Spiking before extraction ensures the IS undergoes the exact same thermodynamic losses as the analyte.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate matrix proteins.

  • Vortex for 2 minutes at 1200 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak fronting).

Step 2: UHPLC Chromatographic Separation

  • Column: C18 superficially porous particle (SPP) column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid. (Ensures the piperidine nitrogen remains fully protonated).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: QqQ MS/MS Optimization

  • Source: Electrospray Ionization in Positive mode (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 400°C (Required to efficiently desolvate the highly aqueous early-eluting peaks).

  • MRM Transitions:

    • Quantifier:m/z 160.1 98.1 (Collision Energy: 22 eV). Chosen for maximum signal-to-noise.

    • Qualifier:m/z 160.1 132.1 (Collision Energy: 15 eV). Monitored to ensure the ion ratio remains within ± 20% of the reference standard, validating peak purity.

References

  • Hoffmann, E. d., & Stroobant, V. (2004). Mass Spectrometry - Principles and Applications. National Academic OER & Digital Library of Ethiopia.
  • Analytical Chemistry - ACS Publications. (2024). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation.
  • MDPI. (2024). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry.
Validation

structural confirmation of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride via X-ray crystallography

Title: Absolute Structural Confirmation of Flexible Pharmaceutical Intermediates: A Comparative Guide to 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride Executive Summary & The Analytical Challenge In early-stage drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Absolute Structural Confirmation of Flexible Pharmaceutical Intermediates: A Comparative Guide to 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Executive Summary & The Analytical Challenge

In early-stage drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their key intermediates is non-negotiable. 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6)[1] presents a classic analytical challenge. As a small organic molecule featuring a highly flexible ethylsulfanyl side chain and a basic piperidine nitrogen, determining its exact three-dimensional conformation and solid-state packing is critical for downstream formulation.

For hydrochloride salts, regulatory agencies require unambiguous proof of the protonation state. The analytical bottleneck lies in distinguishing between a true salt (where the proton is fully transferred to the piperidine nitrogen) and a cocrystal continuum (where the proton is shared). While routine techniques like solution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm bulk purity and molecular weight, they fail to capture the static 3D spatial arrangement. To establish a self-validating analytical system, we must compare and strategically deploy Single-Crystal X-ray Diffraction (SCXRD) alongside orthogonal techniques like Solid-State NMR (ssNMR).

Comparison of Analytical Modalities

To objectively evaluate the performance of structural confirmation techniques, we must analyze their resolution, spatial capabilities, and limitations when applied to flexible hydrochloride salts.

Analytical Modality3D Conformational ResolutionProton Localization (Salt vs. Cocrystal)Sample RequirementsThroughput & Causality Profile
Single-Crystal X-ray Diffraction (SCXRD) Absolute (Gold Standard) Moderate (X-rays scatter weakly off hydrogen)High-quality single crystal (>50 µm)Low; requires days for crystal growth. Essential for mapping the global heavy-atom framework.
Solid-State NMR (ssNMR) Low (Provides local electronic environment)High (Precise 1H-15N internuclear distances) 10–50 mg of crystalline powderMedium; acts as the perfect orthogonal validator to SCXRD for hydrogen bonding networks.
Solution NMR (1H/13C) None (Time-averaged signals due to rapid bond rotation)None (Solvent disrupts native solid-state H-bonds)1–5 mg dissolved in deuterated solventHigh; used strictly for primary chemical connectivity and purity screening.
Powder X-ray Diffraction (PXRD) Predictive only (via Rietveld refinement)Poor5–20 mg of crystalline powderHigh; ideal for batch-to-batch polymorph fingerprinting, but not for ab initio structure solution.

The Causality of Experimental Choices: Why SCXRD is the Gold Standard

As a Senior Application Scientist, I frequently observe teams relying solely on solution NMR and PXRD for structural confirmation. The causality behind rejecting this approach for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride lies in molecular dynamics. In solution, the ethylsulfanylmethyl group undergoes rapid rotation around the C-C and C-S bonds, yielding time-averaged NMR signals that entirely mask the preferred solid-state conformation. Furthermore, the solvent dielectric disrupts the native N−H⋯Cl hydrogen bonding network.

provides three-dimensional structural information and absolute stereochemistry by mapping the electron density of the entire molecule[2]. However, a self-validating protocol recognizes the physical limitations of its tools: X-rays scatter off electrons, meaning hydrogen atoms (which possess only one electron) are often poorly resolved. To prevent the mischaracterization of a cocrystal as a salt, we pair SCXRD with. While SCXRD provides the global heavy-atom framework, ssNMR precisely measures the 1H-15N internuclear dipole coupling, confirming the exact location of the proton[3].

Logic Node1 Salt/Cocrystal Continuum Node2 Global 3D Packing (Heavy Atoms) Node1->Node2 Node3 Proton Position (N-H...Cl Bond) Node1->Node3 Node4 SCXRD Node2->Node4 Node5 Fast MAS ssNMR Node3->Node5 Node4->Node1 Node5->Node1

Synergistic logic of SCXRD and ssNMR in resolving the protonation state of salts.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the following protocols detail the closed-loop system used to confirm the structure of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Protocol A: Crystal Growth via Vapor Diffusion

Flexible piperidine derivatives are highly soluble, making standard solvent evaporation prone to yielding amorphous oils rather than diffraction-quality crystals. We utilize vapor diffusion to force a slow, thermodynamically controlled crystallization.

  • Solvent Selection: Dissolve 15 mg of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride in 0.5 mL of a good solvent (e.g., methanol).

  • Anti-Solvent Chamber: Place the open vial inside a larger sealed chamber containing 5 mL of a volatile anti-solvent (e.g., diethyl ether or pentane).

  • Equilibration: Allow the anti-solvent to slowly vapor-diffuse into the inner vial at 4 °C over 3–7 days.

  • Harvesting: Select a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light microscopy and mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation.

Protocol B: SCXRD Data Collection and Refinement
  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54178A˚ ) and a photon-counting pixel array detector. Maintain the crystal at 100 K using a nitrogen cryostream to minimize thermal vibrations (reducing the size of thermal ellipsoids).

  • Integration: Integrate the diffraction frames using standard software (e.g., APEX4 or CrysAlisPro), applying numerical absorption corrections based on crystal faces.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Perform anisotropic refinement on all non-hydrogen atoms using full-matrix least-squares on F2 (SHELXL). For small organic molecules, [4].

Protocol C: Orthogonal Validation via Fast MAS ssNMR

To definitively prove the protonation of the piperidine nitrogen[5]:

  • Pack 10 mg of the bulk crystalline powder into a 1.3 mm zirconia rotor.

  • Spin the sample at a fast Magic Angle Spinning (MAS) rate of ≥40 kHz in a solid-state NMR spectrometer (e.g., 600 MHz).

  • Execute a 1H-15N Cross-Polarization (CP) MAS experiment to measure the internuclear dipolar coupling, confirming the covalent attachment of the proton to the nitrogen atom rather than the chloride counter-ion.

Workflow A Synthesis of 4-[(Ethylsulfanyl)methyl] piperidine HCl B Primary Screening (1H/13C NMR & LC-MS) A->B C Crystallization Screen (Vapor Diffusion) B->C Purity >98% E Solid-State NMR (Orthogonal Validation) B->E Powder Material D Single-Crystal X-Ray Diffraction (SCXRD) C->D Diffraction-Quality Crystals F Absolute 3D Structure & Salt-Bridge Confirmation D->F E->F

Workflow for the absolute structural confirmation of pharmaceutical intermediates.

Quantitative Data Presentation

When executing the SCXRD protocol for a flexible piperidine hydrochloride salt, the resulting crystallographic data must meet strict quality thresholds to be considered authoritative. Below is a table of representative, high-quality refinement data expected for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

Crystallographic ParameterRepresentative Value / Quality Threshold
Empirical Formula C8H18ClNS
Formula Weight 195.75 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Goodness-of-fit on F2 1.025 (Ideal range: 0.95 to 1.05)
Final R indices [I>2σ(I)] R1 = 0.035, wR2 = 0.089 (R1 < 0.05 indicates excellent fit)
Largest diff. peak and hole 0.35 and -0.22 e·Å⁻³ (Confirms no missing heavy atoms)

Conclusion & Strategic Recommendations

For the structural confirmation of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, relying solely on routine spectroscopic techniques introduces unacceptable risk into the development pipeline. Solution NMR cannot resolve the static 3D conformation of the flexible ethylsulfanyl chain, and PXRD cannot independently solve the structure without a prior model.

SCXRD remains the undisputed gold standard for mapping the global heavy-atom 3D structure. However, to achieve true scientific integrity and unequivocally resolve the salt/cocrystal continuum of the hydrochloride bond, SCXRD must be paired with fast MAS ssNMR. This dual-modality approach creates a self-validating system that satisfies the highest regulatory standards for API intermediate characterization.

References

  • NextSDS. "4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information".[Link]

  • ACS Publications. "Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED".[Link]

  • JEOL. "X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules".[Link]

  • MDPI. "Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form".[Link]

  • ProteinStructures. "Protein X-Ray Structure Validation: Key Criteria".[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Handling Protocol: 4-[(Ethylsulfanyl)methyl]piperidine Hydrochloride

Here is the comprehensive laboratory safety and disposal guide for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, designed for environmental health and safety (EHS) professionals, researchers, and drug development sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and disposal guide for 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride, designed for environmental health and safety (EHS) professionals, researchers, and drug development scientists.

Executive Summary

4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) is a functionalized piperidine derivative frequently utilized as a building block in pharmaceutical research and drug discovery[1][2]. Due to its specific heteroatomic composition—containing nitrogen (amine), sulfur (thioether), and chlorine (hydrochloride salt)—its disposal requires strict adherence to environmental safety protocols. Improper destruction, such as low-temperature incineration or aqueous drain disposal, can lead to the release of toxic gases (SOx, NOx, HCl) and environmental contamination.

This guide provides the authoritative operational frameworks for the safe handling, spill response, and final destruction of this compound in a professional laboratory setting.

Hazard Profile and Physicochemical Causality

To implement an effective disposal strategy, personnel must understand the causality between the molecule's structure and its environmental hazards.

  • The Hydrochloride Counterion: The presence of the HCl salt significantly increases the compound's aqueous solubility compared to its free-base form[3]. This necessitates strict prohibition of drain disposal, as the compound can easily bypass standard filtration and disrupt aquatic ecosystems. Furthermore, upon combustion, the chloride ion generates corrosive hydrogen chloride (HCl) gas.

  • The Ethylsulfanyl (Thioether) Group: Oxidation or combustion of the sulfur atom yields sulfur dioxide (SO2) and sulfur trioxide (SO3).

  • The Piperidine Ring: Combustion of the nitrogen-containing heterocycle produces nitrogen oxides (NOx).

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classifications that dictate the required Personal Protective Equipment (PPE) and handling constraints[1].

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 1864053-74-6[1]Use for manifest tracking and EHS logging.
Molecular Weight 195.76 g/mol [2]Relevant for calculating molar equivalents in waste neutralization.
Acute Toxicity Acute Tox. (Oral, Dermal, Inhalation) - H302, H312, H332[1]Mandates handling inside a certified fume hood; requires nitrile gloves and lab coat.
Irritation Skin Irrit. (H315), Eye Irrit. 2A (H319)[1]Mandates splash goggles. Spill response requires immediate isolation.
Target Organ STOT SE 3 (H336) - Central Nervous System[1]Inhalation of dust/aerosols may cause drowsiness or dizziness.

Operational Disposal Methodologies

All protocols must be executed in compliance with local, state, and federal hazardous waste regulations (e.g., RCRA in the United States).

Protocol A: Routine Waste Segregation and Packaging

Because the molecule contains a chloride counterion, EHS departments must carefully classify the waste stream. While the organic skeleton is non-halogenated, the salt content can impact incinerator tolerances.

  • Solid Waste: Collect all unused solid powders, contaminated weighing paper, and disposable spatulas in a clearly labeled, sealable polyethylene container. Label as "Hazardous Solid Waste: Toxic Organic Solid (Contains Sulfur and Chlorides)."

  • Liquid Waste (Organic): If dissolved in organic solvents (e.g., DCM, Methanol, DMSO), route the solution to the Halogenated Organic Waste carboy. Causality: Even if dissolved in a non-halogenated solvent like methanol, the presence of the hydrochloride salt introduces halogens to the mixture, which requires high-temperature incineration to prevent the formation of dioxins.

  • Liquid Waste (Aqueous): If dissolved in aqueous buffers, collect in a dedicated aqueous waste container. Never pour down the drain. Adjust pH to neutral (pH 6-8) before capping to prevent pressure buildup or secondary reactions in the waste carboy.

Protocol B: Final Destruction (Incineration)

The only acceptable method for the final destruction of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride is high-temperature hazardous waste incineration .

  • Requirement: The contracted disposal facility must utilize an incinerator equipped with an alkaline flue-gas scrubber (e.g., calcium hydroxide or sodium hydroxide wet scrubbers).

  • Mechanism: The scrubber neutralizes the SOx and HCl gases generated during the combustion of the ethylsulfanyl and hydrochloride moieties, respectively, converting them into benign salts (e.g., calcium sulfate, sodium chloride) before exhaust release.

Protocol C: Acute Spill Response Workflow

In the event of an accidental release, follow this step-by-step methodology:

  • Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside, or increase room ventilation if outside.

  • PPE Donning: Don heavy-duty nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) if solid dust is airborne.

  • Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust generation. Do not use water, as it will rapidly dissolve the salt and spread the contamination.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite (bleach) solution. Causality: Mild oxidants like bleach can oxidize the odorous thioether group to a less volatile, less odorous sulfoxide or sulfone, mitigating lingering smells and neutralizing residual active pharmaceutical ingredients (APIs).

  • Final Wipe: Wipe the area with soap and water, disposing of all absorbent materials as hazardous solid waste.

Waste Routing and Decision Workflow

The following diagram illustrates the logical decision tree for routing 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride waste based on its physical state and solvent matrix.

WasteRouting Start Waste Generation: 4-[(Ethylsulfanyl)methyl]piperidine HCl Decision1 State of Waste? Start->Decision1 Solid Solid Powder / Contaminated PPE Decision1->Solid Solid Form Liquid Dissolved in Solvent Decision1->Liquid Liquid Form Incineration Licensed Hazardous Waste Incineration (Alkaline Scrubber Required for SOx/HCl) Solid->Incineration Decision2 Solvent Matrix? Liquid->Decision2 Aqueous Aqueous Solution (Collect in Aqueous Waste) Decision2->Aqueous Water / Buffer Organic Organic Solvent (Route to Halogenated Waste) Decision2->Organic Organic Solvents Aqueous->Incineration Organic->Incineration

Caption: Decision matrix for the segregation and final destruction routing of 4-[(Ethylsulfanyl)methyl]piperidine HCl waste.

References

  • NextSDS. (n.d.). 4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 61683930, 4-[(Ethylsulfanyl)methyl]piperidine. Retrieved March 26, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride

As a Senior Application Scientist, I approach the handling of novel piperidine derivatives not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. 4-[(Ethylsulfanyl)methyl]piperidine hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel piperidine derivatives not merely as a compliance checklist, but as a mechanistic exercise in risk mitigation. 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride (CAS: 1864053-74-6) presents a unique intersection of physicochemical hazards: the lipophilicity of the thioether-piperidine backbone combined with the crystalline, water-soluble nature of the hydrochloride salt.

To ensure absolute safety and operational integrity, the following guide deconstructs the chemical's hazard profile into actionable, self-validating protocols designed specifically for researchers and drug development professionals.

Section 1: Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous is the first step in preventing exposure. The hazards of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride are driven by its ability to rapidly dissolve in biological moisture and its subsequent systemic absorption.

Table 1: Quantitative Hazard Profile & Mechanistic Causality

Hazard ClassGHS CodeSignal WordMechanistic Causality
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332WarningThe thioether and piperidine moieties facilitate rapid absorption across lipid bilayers, leading to systemic toxicity upon exposure ()[1].
Skin Irritation H315WarningDissolution of the hydrochloride salt in epidermal moisture creates localized acidic pH imbalances, disrupting the stratum corneum[1].
Eye Irritation H319WarningHigh aqueous solubility of the salt leads to rapid dissolution in the tear film, causing immediate osmotic and pH-driven corneal irritation[1].
STOT SE 3 (CNS Effects)H336WarningThe molecule's lipophilic characteristics allow it to cross the blood-brain barrier, inducing central nervous system depression, drowsiness, or dizziness[1].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly permeable, toxic powders. The following matrix establishes a defense-in-depth strategy compliant with the[2], prioritizing materials that specifically counteract thioether permeation and salt aerosolization.

Table 2: Engineered PPE Specifications

PPE CategorySpecificationOperational Causality
Hand Protection Double-gloving: Inner Nitrile (0.1 mm), Outer Butyl Rubber (0.3 mm).Nitrile provides tactile dexterity; Butyl rubber prevents permeation of thioether-containing organic compounds. This creates a self-validating fail-safe: if the outer layer breaches, the inner layer provides a temporary barrier to safely abort the procedure.
Respiratory N95 or P100 particulate respirator.Mitigates inhalation of fine hydrochloride salt dust (H332 hazard), preventing pulmonary absorption and subsequent CNS effects (H336).
Eye/Face ANSI Z87.1-compliant indirectly vented chemical splash goggles.Prevents aerosolized powder or accidental liquid splashes from reaching the highly vascularized ocular mucosa.
Body Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent sleeve retraction and accidental dermal exposure to the wrists.

Section 3: Operational Workflow — Static-Mitigated Weighing and Transfer

Hydrochloride salts of organic amines are notoriously prone to static charge accumulation. When transferring the powder, static repulsion can cause the micro-crystals to aerosolize, bypassing standard localized ventilation. This protocol utilizes a self-validating mass-stabilization loop to ensure zero exposure.

Protocol 1: Safe Weighing and Transit

  • Environmental Verification: Verify the Class II chemical fume hood face velocity is actively reading between 80-100 feet per minute (fpm)[2]. Don all PPE specified in Table 2.

  • Static Elimination: Pass an anti-static ionizer bar or zero-stat gun over the weighing spatula, the conductive weigh boat, and the secondary containment vessel (e.g., a Schott bottle). Causality: Neutralizing surface charges prevents the H332 inhalation hazard caused by powder aerosolization.

  • Dispensing and Mass Verification: Tare the weigh boat inside the secondary container. Carefully dispense the required mass of 4-[(Ethylsulfanyl)methyl]piperidine hydrochloride.

  • Self-Validating Seal: Cap the secondary containment vessel before recording the final mass. If the analytical balance fluctuates after sealing, it indicates a static leak or aerosolization within the chamber. A stable reading validates that 100% of the compound is safely contained.

  • Transit: Remove the sealed secondary container from the fume hood and transfer it to the reaction station.

Section 4: Self-Validating Spill Response and Decontamination

In the event of a powder spill, traditional sweeping is strictly prohibited as it immediately triggers the H332 and H336 inhalation hazards.

Protocol 2: Emergency Spill Containment

  • Perimeter Isolation: Immediately halt work. Alert personnel in the immediate vicinity and establish a 2-meter perimeter.

  • Aerosol Suppression: Do not sweep. Gently cover the spilled powder with damp, absorbent paper towels. Causality: The moisture binds the micro-crystals, suppressing dust generation while you prepare the neutralizing agent.

  • Chemical Neutralization: Saturate the damp towels with a 5% sodium bicarbonate ( NaHCO3​ ) solution. Wipe the area inward from the edges to prevent spreading. Place all contaminated materials into a pre-labeled, sealable hazardous waste bag.

  • Verification and Final Decontamination: Test the wiped surface with a moistened pH indicator strip. Self-Validation: A pH reading of 7.0–7.5 confirms that the acidic hydrochloride salt has been fully neutralized. Once validated, perform a final wipe-down with 70% ethanol to solubilize and remove any residual organic free-base.

Visualization: Handling Logic & Safety Checkpoints

G Start PPE Verification (Nitrile/Butyl, P100, Goggles) Hood Transfer to Fume Hood (Face Velocity 80-100 fpm) Start->Hood Static Static Mitigation (Ionizer/Zero-Stat) Hood->Static Weigh Weighing & Sealed Containment Static->Weigh Spill Spill Detected? Weigh->Spill Decon Damp Containment & Bicarbonate Neutralization Spill->Decon Yes Proceed Proceed to Reaction Vessel Spill->Proceed No Decon->Proceed pH Neutralized

Operational Workflow and Safety Checkpoints for Handling 4-[(Ethylsulfanyl)methyl]piperidine HCl

References

  • NextSDS Database. "4-[(ethylsulfanyl)methyl]piperidine hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Ethylsulfanyl)methyl]piperidine hydrochloride
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